Ponazuril-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14F3N3O6S |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
InChI Key |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Ponazuril-d3: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ponazuril-d3, a deuterated isotopologue of the antiprotozoal drug Ponazuril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Physical and Chemical Properties
This compound is a synthetic compound, a deuterated version of Ponazuril, which is a triazinetrione derivative. The primary difference is the substitution of three hydrogen atoms with deuterium on the methyl group attached to the triazine ring. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, Ponazuril. It is important to note that while the molecular weight is slightly different due to the deuterium substitution, the other physical properties are expected to be very similar.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1346602-48-9 | [1] |
| Molecular Formula | C₁₈H₁₁D₃F₃N₃O₆S | [1] |
| Molecular Weight | 460.4 g/mol | [1] |
| Alternate Names | 1-Methyl-d3-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; Toltrazuril-d3 Sulfone | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (Expected to be similar to Ponazuril) |
Table 2: Physical and Chemical Properties of Ponazuril
| Property | Value | Source |
| CAS Number | 69004-04-2 | [2] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₆S | [2] |
| Molecular Weight | 457.38 g/mol | [3] |
| IUPAC Name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | [2] |
| Solubility | Slightly soluble in DMSO.[4] Poorly soluble in water.[5] High lipid solubility.[6] | |
| Appearance | Solid powder | [3] |
| LogP (Partition Coefficient) | 3.1 | [5] |
| InChI | InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | [2] |
| InChIKey | VBUNOIXRZNJNAD-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A common method for analyzing Ponazuril in biological samples is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[7] A similar method could be adapted for this compound.
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed.[7]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Standard Preparation: A standard curve would be generated using accurately weighed amounts of this compound dissolved in a suitable solvent like DMSO.
Mechanism of Action
Ponazuril, the parent compound of this compound, exerts its antiprotozoal effect by targeting the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites.[8] It is believed to interfere with the parasite's pyrimidine synthesis pathway, which is essential for DNA and RNA replication.[6] This disruption of nucleic acid synthesis ultimately leads to the death of the parasite.[6]
Caption: Proposed mechanism of action of Ponazuril.
Experimental Workflow for Pharmacokinetic Studies
This compound is an ideal internal standard for pharmacokinetic studies of Ponazuril due to its similar chemical behavior and distinct mass. The following diagram illustrates a typical workflow.
Caption: Workflow for a pharmacokinetic study using this compound.
References
- 1. Ponazuril - Wikipedia [en.wikipedia.org]
- 2. Ponazuril | C18H14F3N3O6S | CID 3050408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Ponazuril for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ponazuril.net [ponazuril.net]
- 7. Ponazuril (Ref: Bay Vi 9143) [sitem.herts.ac.uk]
- 8. vetmed.illinois.edu [vetmed.illinois.edu]
Dual-Faceted Mechanism of Action of Ponazuril-d3: A Technical Guide
For Immediate Release
This technical guide delineates the multifaceted mechanism of action of Ponazuril-d3, a deuterated derivative of the triazine antiprotozoal agent, Ponazuril. While the deuteration is primarily aimed at altering the pharmacokinetic profile, the core mechanisms of action are expected to be identical to those of Ponazuril. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of Ponazuril's effects on both protozoan parasites and mammalian neuronal cells.
Antiprotozoal Mechanism of Action: Targeting the Apicoplast
Ponazuril is a potent, coccidiocidal agent effective against a range of apicomplexan parasites, including Sarcocystis neurona and Toxoplasma gondii.[1][2] Its primary antiprotozoal activity is centered on the disruption of the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[2][3]
Inhibition of Parasite Division (Cytokinesis)
The most pronounced effect of Ponazuril on apicomplexan parasites is the interference with normal cell division.[4] Specifically, it inhibits cytokinesis, the process of cell separation, during asexual reproduction (endodyogeny and endopolygeny).[2][3] This leads to the formation of aberrant, multinucleate schizonts that are unable to produce viable merozoites.[3][4] These enlarged schizonts subsequently develop large vacuoles and degenerate.[3][4]
While the precise molecular target within the apicoplast has not been definitively elucidated, it is hypothesized that Ponazuril disrupts critical metabolic pathways housed within this organelle.[3] Early research on the parent compound, Toltrazuril, suggested an inhibitory effect on enzymes in the respiratory chain and pyrimidine synthesis.[5] The specificity for coccidian enzymes is thought to be due to the presence of a unique receptor complex in the parasite's plastid.[5]
Quantitative Data: In Vitro Efficacy
The following table summarizes the effective concentrations of Ponazuril in inhibiting the growth and replication of apicomplexan parasites in cell culture.
| Parameter | Organism | Concentration | Effect | Reference |
| Merozoite Production Inhibition | Sarcocystis neurona | 1.0 µg/ml | >90% inhibition | [5] |
| Merozoite Production Inhibition | Sarcocystis neurona | 5.0 µg/ml | >95% inhibition | [5] |
| In Vitro Treatment | Toxoplasma gondii tachyzoites | 5 µg/ml | Interference with normal parasite division | [6] |
| In Vitro Treatment | Neospora caninum tachyzoites | 5 µg/ml | Inhibition of development after ~48 hours | [3] |
| In Vitro Treatment | Sarcocystis neurona merozoites | 5 µg/ml | Inhibition of development | [3] |
Experimental Protocols
1.3.1 In Vitro Parasite Inhibition Assay
This protocol is a generalized representation based on methodologies described in the cited literature for assessing the efficacy of Ponazuril against apicomplexan parasites.[3][6]
-
Cell Culture: African green monkey kidney (VERO) cells or other suitable host cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics in multi-well plates until a confluent monolayer is formed.
-
Parasite Infection: Host cell monolayers are infected with a predetermined number of viable tachyzoites or merozoites (e.g., 2.0 x 10^5 tachyzoites per well).[6]
-
Drug Treatment: A stock solution of Ponazuril is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and diluted to the desired final concentrations (e.g., 5 µg/ml) in the cell culture medium.[3][6] The medium on the infected cells is replaced with the drug-containing medium. Control wells receive medium with the solvent alone.
-
Incubation: The treated and control plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 3 days).[6]
-
Microscopic Analysis: At the end of the incubation period, the cell monolayers are fixed (e.g., with methanol) and stained (e.g., with Giemsa stain). The number of parasites, the presence of multinucleate schizonts, and signs of parasite degeneration are observed and quantified using light microscopy.
-
Transmission Electron Microscopy (TEM): For ultrastructural analysis, infected and treated cell cultures are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated in an ethanol series, and embedded in resin. Ultrathin sections are then cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope to observe detailed changes in parasite morphology, such as vacuolization and the disruption of internal structures.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ponazuril's antiprotozoal mechanism targeting the apicoplast.
References
Ponazuril-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Ponazuril-d3, a deuterated analog of the antiprotozoal drug Ponazuril. This document is intended to serve as a comprehensive resource, detailing its chemical properties, and providing insights into its analytical quantification and mechanism of action.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart, Ponazuril, are summarized in the table below for easy comparison.
| Property | This compound | Ponazuril |
| CAS Number | 1346602-48-9[1] | 69004-04-2[2] |
| Molecular Formula | C₁₈H₁₁D₃F₃N₃O₆S[1] | C₁₈H₁₄F₃N₃O₆S[2] |
| Molecular Weight | 460.4 g/mol [1] | 457.38 g/mol [2] |
Experimental Protocols
Precise and validated analytical methods are crucial for pharmacokinetic, metabolic, and bioequivalence studies. Below are detailed methodologies for the quantification of Ponazuril in biological matrices. Given that this compound is primarily utilized as an internal standard, the protocols for Ponazuril analysis are directly applicable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ponazuril in Plasma
This method is suitable for the quantification of Ponazuril in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a screw-top tube, add 10 µL of a suitable internal standard (e.g., Diclazuril, 100 µg/mL).
-
Add 2 mL of chloroform.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Symmetry RP18 or equivalent
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
-
Detection: UV absorbance at 254 nm.
-
Flow Rate: As appropriate for the specific column dimensions.
-
Injection Volume: As required.
3. Calibration:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of Ponazuril. The typical linear range is 0.1–25 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ponazuril in Plasma (Conceptual)
While a specific, detailed protocol for this compound as an internal standard was not found in the searched literature, a standard approach for developing such a method is outlined below. This conceptual protocol is based on established practices for LC-MS/MS bioanalysis.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add a solution of this compound in a protein-precipitating solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
The supernatant may be further diluted if necessary.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for LC-MS/MS analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient elution to separate Ponazuril from matrix components.
-
Flow Rate: Optimized for the LC column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
MRM Transitions:
-
Ponazuril: Precursor ion (M+H)⁺ → Product ion(s)
-
This compound: Precursor ion (M+H)⁺ → Product ion(s)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.
4. Quantification:
-
The ratio of the peak area of Ponazuril to the peak area of this compound is used for quantification against a calibration curve prepared in the same biological matrix.
Mechanism of Action and Signaling Pathways
Ponazuril is a triazine antiprotozoal agent that is effective against a range of apicomplexan parasites. Its primary target is the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.
The precise molecular mechanism of action is still under investigation, but it is understood to disrupt critical metabolic pathways within the apicoplast. One of the key functions of the apicoplast is the biosynthesis of isoprenoids, fatty acids, and components of the heme synthesis pathway. Ponazuril's interference with the apicoplast leads to the inhibition of parasite replication and ultimately, cell death. Specifically, it is believed to inhibit enzymes involved in pyrimidine synthesis, which are vital for the production of nucleic acids in the parasite.
The disruption of the apicoplast by Ponazuril leads to a cascade of events that are detrimental to the parasite. This includes the inability to produce essential metabolites, leading to a failure in cell division and the formation of multinucleated schizonts, ultimately resulting in the degeneration and death of the parasite.
Below is a diagram illustrating the proposed mechanism of action of Ponazuril on the apicomplexan parasite.
Caption: Proposed mechanism of action of Ponazuril on apicomplexan parasites.
Below is a diagram illustrating a generalized workflow for the quantification of Ponazuril in a biological matrix using an internal standard like this compound.
Caption: Generalized experimental workflow for Ponazuril quantification.
References
Isotopic Purity of Ponazuril-d3 Reference Standard: A Technical Guide
Disclaimer: The quantitative data presented in this document is representative of a typical high-quality deuterated reference standard and is for illustrative purposes only. A publicly accessible Certificate of Analysis for Ponazuril-d3 was not available at the time of writing. Researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer for exact specifications.
This technical guide provides an in-depth overview of the isotopic purity of the this compound reference standard, targeting researchers, scientists, and professionals in drug development. It outlines the analytical methodologies used to determine isotopic enrichment and presents data in a structured format for clarity and comparability.
Introduction to this compound
Ponazuril is a triazinetrione anticoccidial agent used in veterinary medicine. The deuterated analog, this compound, serves as an internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays. The incorporation of three deuterium atoms on the N-methyl group introduces a known mass shift, allowing for precise differentiation from the unlabeled analyte. The accuracy of such studies is contingent on the high isotopic purity of the reference standard.
Quantitative Data Summary
The isotopic purity of a this compound reference standard is a critical parameter, defining its suitability for use in quantitative analysis. The following tables summarize the key quality attributes of a typical high-purity batch.
Table 1: Isotopic Distribution of this compound
| Isotopic Species | Description | Abundance (%) |
| d3 | Ponazuril with three deuterium atoms | > 99.5 |
| d2 | Ponazuril with two deuterium atoms | < 0.5 |
| d1 | Ponazuril with one deuterium atom | < 0.1 |
| d0 | Unlabeled Ponazuril | < 0.1 |
Table 2: Chemical Purity and Identity
| Parameter | Specification | Method |
| Chemical Purity | > 98% | HPLC-UV |
| Mass Identity | Conforms to structure | Mass Spectrometry |
| Structural Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
Experimental Protocols
The determination of isotopic and chemical purity of this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments.
Isotopic Purity Determination by Mass Spectrometry
Objective: To determine the isotopic distribution of the this compound reference standard.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Data Analysis: The extracted ion chromatograms for the m/z of d0, d1, d2, and d3 species are integrated. The percentage of each species is calculated from the respective peak areas. Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes of labeled compounds, allowing for more accurate quantification.[1][2][3]
-
Chemical Purity Determination by HPLC-UV
Objective: To determine the chemical purity of the this compound reference standard.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of 0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium labeling.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in a suitable deuterated solvent, such as DMSO-d6.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The ¹H NMR spectrum is analyzed for the absence of the N-methyl proton signal, confirming deuteration at this position. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ponazuril. The ¹³C NMR spectrum is used to confirm the overall carbon framework of the molecule. For highly deuterated compounds, Deuterium NMR (D-NMR) can be a useful alternative for structure verification and enrichment determination.[4]
Visualizations
Molecular Structures
Caption: Molecular structures of Ponazuril and its deuterated isotopologue, this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for the analysis of this compound isotopic and chemical purity.
References
An In-depth Technical Guide to the Structural and Functional Differences Between Ponazuril and Ponazuril-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of Ponazuril and its deuterated analog, Ponazuril-d3. The core focus is on the structural distinctions and the consequential impact on the compound's metabolic stability and pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers in drug development and veterinary medicine, offering insights into the rationale and implications of selective deuteration in the triazine class of compounds. All quantitative data is presented in structured tables, and experimental methodologies are detailed to facilitate replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate key structural and conceptual information.
Introduction to Ponazuril
Ponazuril, a metabolite of toltrazuril, is a triazine-based antiprotozoal agent with a broad spectrum of activity against apicomplexan parasites. It is widely used in veterinary medicine for the treatment of equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona, as well as coccidiosis in various animal species.[1] The mechanism of action of Ponazuril involves the disruption of pyrimidine synthesis in the parasite, a critical pathway for its replication and survival. Specifically, it is believed to target the apicoplast, an organelle essential for the parasite's metabolic processes.[2]
Structural Elucidation: Ponazuril vs. This compound
The fundamental structural difference between Ponazuril and this compound lies in the isotopic substitution of hydrogen atoms with deuterium atoms.
Ponazuril has the chemical formula C₁₈H₁₄F₃N₃O₆S.
This compound , as specified by commercial suppliers of the analytical standard, is deuterated at the N-methyl group of the triazine ring.[2] Its chemical formula is C₁₈D₃H₁₁F₃N₃O₆S.[2]
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Structural Difference |
| Ponazuril | C₁₈H₁₄F₃N₃O₆S | 457.38 | Contains a protium (¹H) methyl group on the triazine ring. |
| This compound | C₁₈D₃H₁₁F₃N₃O₆S | 460.40 | Contains a deuterium (²H) methyl group on the triazine ring. |
The following diagram illustrates the precise structural difference between the two molecules.
The Kinetic Isotope Effect and its Implications for this compound
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can lead to a slower rate of metabolism for deuterated compounds, particularly if the C-H bond cleavage is the rate-determining step in the metabolic pathway.
For this compound, deuteration at the N-methyl group is a strategic choice. N-demethylation is a common metabolic pathway for many drugs containing N-methyl moieties, often mediated by cytochrome P450 (CYP) enzymes. By strengthening the C-H bonds on the methyl group, the rate of N-demethylation of this compound is expected to be slower than that of Ponazuril.
Potential Consequences of Deuteration on Ponazuril's Profile:
-
Increased Half-Life: A reduced rate of metabolism can lead to a longer plasma half-life.
-
Increased Drug Exposure: Slower clearance can result in a higher area under the curve (AUC).
-
Reduced Metabolite-Mediated Toxicity: If the metabolites of Ponazuril contribute to any adverse effects, a reduction in their formation could improve the drug's safety profile.
-
Altered Metabolic Pathway: Blocking one metabolic pathway may lead to an increase in metabolism through alternative routes ("metabolic switching").[3]
The following diagram illustrates the logical workflow for evaluating the impact of deuteration.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from methods for synthesizing deuterated N-methyl compounds and the known synthesis of Ponazuril. A plausible method would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in the final N-methylation step of the triazine ring formation.
General Steps for Synthesis (Hypothetical):
-
Synthesis of the Ponazuril precursor: Synthesize the des-methylated precursor of Ponazuril.
-
N-methylation with a deuterated reagent: React the precursor with a deuterated methylating agent (e.g., CD₃I) in the presence of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
-
Purification: Purify the resulting this compound using standard techniques such as column chromatography and recrystallization.
-
Structural Confirmation: Confirm the structure and isotopic purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of Ponazuril and this compound in liver microsomes.
Materials:
-
Ponazuril and this compound
-
Pooled liver microsomes (from the species of interest, e.g., equine, human)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare incubation mixtures: In separate tubes, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction: Add Ponazuril or this compound to the respective tubes, followed by the NADPH regenerating system to start the metabolic reaction.
-
Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing the internal standard.
-
Sample processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound (Ponazuril or this compound).
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Bioanalytical Method for Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ponazuril and this compound in biological matrices.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters (to be optimized):
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization Mode: Positive or negative ESI, depending on which provides better sensitivity for Ponazuril.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor and product ion transitions for both the analyte and the internal standard need to be determined.
Predicted Signaling Pathway and Mechanism of Action
The primary mechanism of action of Ponazuril is the inhibition of pyrimidine synthesis in apicomplexan parasites. This pathway is crucial for the synthesis of DNA, RNA, and other essential molecules. By blocking this pathway, Ponazuril effectively halts the replication of the parasite.
Conclusion
The strategic deuteration of Ponazuril at the N-methyl group to create this compound is a rational approach to potentially improve its pharmacokinetic properties. The increased strength of the C-D bond is likely to reduce the rate of N-demethylation, a probable metabolic pathway for this compound. This could lead to a longer half-life and increased drug exposure, which may have implications for dosing regimens and therapeutic efficacy. The provided experimental protocols offer a framework for the comparative in vitro and in vivo evaluation of Ponazuril and this compound. Further research, including direct comparative pharmacokinetic studies and metabolite identification, is necessary to fully elucidate the impact of this isotopic substitution and to realize its potential benefits in a clinical setting.
References
The Metabolic Journey of Ponazuril-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Ponazuril-d3, a deuterated analog of the potent antiprotozoal agent Ponazuril. Understanding the biotransformation, distribution, and excretion of this compound is critical for its application in research and potential therapeutic development. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to offer a complete metabolic profile.
Disclaimer: The available scientific literature primarily focuses on the non-deuterated form of Ponazuril. The metabolic fate of this compound is inferred to be identical to that of Ponazuril, as deuterium labeling is a common technique in pharmacokinetic studies that is not expected to alter the metabolic pathways.
Introduction to Ponazuril
Ponazuril, also known as toltrazuril sulfone, is a triazinetrione-based compound recognized for its broad-spectrum activity against apicomplexan parasites.[1] It is the primary and active metabolite of the parent drug, Toltrazuril.[2] The mechanism of action of these compounds involves the disruption of critical cellular processes within the parasite, including nuclear division and mitochondrial respiratory metabolism, ultimately leading to the parasite's death.[3] Due to its efficacy, Ponazuril is utilized in veterinary medicine for the treatment of various protozoal infections.[4]
The Metabolic Pathway: From Toltrazuril to Ponazuril
The metabolic journey to Ponazuril begins with the administration of its prodrug, Toltrazuril. In vivo, Toltrazuril undergoes a two-step oxidative process. It is first metabolized into an intermediate metabolite, Toltrazuril Sulfoxide. Subsequently, Toltrazuril Sulfoxide is further oxidized to form the stable and active metabolite, Toltrazuril Sulfone, which is Ponazuril.[5][6] This metabolic cascade is a crucial aspect of the drug's activity and persistence in the body.
Metabolic conversion of Toltrazuril to Ponazuril.
Pharmacokinetics of Ponazuril
The pharmacokinetic profile of Ponazuril has been investigated in several animal species. These studies reveal that Ponazuril is generally well-absorbed after oral administration and exhibits a long elimination half-life, contributing to its sustained therapeutic effect. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Ponazuril Following Oral Administration in Various Species
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (hours) | Reference |
| Cattle | 5 | 4.821 ± 0.916 | 48 | ~58 | [1] |
| Goats | 10 | Not Specified | ~36 | 129 ± 72 | [7] |
| Llamas | 20 | 23.6 ± 6.0 | 84 (range: 48-120) | 135.5 ± 16.7 | [8] |
| Piglets | 20 | ~18 | ~48 | Not Specified | [9] |
| Cats | 50 | 7.49 ± 2.06 | 14.67 ± 7.45 | Not Specified | [10] |
Table 2: Pharmacokinetics of Toltrazuril and its Metabolites in Broiler Chickens Following a Single Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (hours) |
| Toltrazuril | 10 | 16.4 | 5.0 | 10.6 |
| 20 | 25.2 | 4.7 | 10.7 | |
| Toltrazuril Sulfoxide | 10 | Not Specified | Not Specified | 14.8 |
| 20 | Not Specified | Not Specified | 15.3 | |
| Toltrazuril Sulfone (Ponazuril) | 10 | Not Specified | Not Specified | 80.3 |
| 20 | Not Specified | Not Specified | 82.9 | |
| Data extracted from a study in broiler chickens.[5] |
Excretion of Ponazuril
Studies on the excretion of Ponazuril indicate that the primary route of elimination is through the feces. A study in piglets following a single oral dose of Ponazuril (20 mg/kg) demonstrated that a cumulative 86.42 ± 2.96% of the administered dose was recovered in the feces, while only 0.31 ± 0.08% was found in the urine over a 1,020-hour sampling period.[11] This suggests that Ponazuril and its metabolites undergo significant biliary and/or gastrointestinal excretion.
Experimental Protocols
The analysis of Ponazuril and its related metabolites in biological matrices is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. Below are generalized protocols based on published methodologies.
Sample Preparation
Plasma/Serum:
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add an internal standard (e.g., Diclazuril).[10]
-
Add 2 mL of chloroform and vortex for 1 minute.[10]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[11]
-
-
Solid-Phase Extraction (SPE):
Tissues:
-
Homogenize the tissue sample.
-
Perform solvent extraction, often with acetonitrile.[12]
-
The extract may then be subjected to a clean-up step using SPE or LLE as described above.[3]
Excreta (Feces and Urine):
-
Urine: May be diluted and directly injected or extracted similarly to plasma. Feces often require a more rigorous extraction.[8]
-
Feces:
General workflow for the bioanalysis of Ponazuril.
HPLC-UV Method
-
Column: A reverse-phase C18 column is commonly used (e.g., Symmetry RP18, Kinetex EVO C18).[9][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate solution) and an organic solvent (e.g., acetonitrile or methanol).[7][9][13] The elution can be isocratic or gradient.[4][11]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV absorbance is measured at approximately 254 nm.[13]
-
Internal Standard: A structurally similar compound, such as Toltrazuril or Diclazuril, is often used for quantification.[7][10]
LC-MS/MS Method
For higher sensitivity and selectivity, LC-MS/MS is employed.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[3]
-
Detection: The analysis is performed in selected reaction monitoring (SRM) mode, which involves monitoring specific precursor-to-product ion transitions for Ponazuril, its metabolites, and the internal standard.[3] For this compound, the precursor and product ion masses would be shifted according to the number of deuterium atoms.
Conclusion
The metabolic fate of this compound is characterized by its formation from the parent drug Toltrazuril through a two-step oxidation process. It is well-absorbed orally and exhibits a prolonged elimination half-life in various species, contributing to its sustained therapeutic efficacy. The primary route of excretion is via the feces. The quantification of Ponazuril in biological matrices is reliably achieved through established HPLC-UV or LC-MS/MS methods. This comprehensive understanding of its metabolic profile is essential for the effective design and interpretation of studies utilizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Determination of ponazuril in pig excrement by high performance liquid chromatography [journal.scau.edu.cn]
- 9. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. actavet.vfu.cz [actavet.vfu.cz]
- 12. mdpi.com [mdpi.com]
- 13. Bioanalytical RP-HPLC method for the determination of ponazuril in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Ponazuril-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Ponazuril-d3 in various organic solvents. This compound, a deuterated analog of the antiprotozoal drug Ponazuril, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and analytical method validation.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Toltrazuril, which can be used as a reliable estimate for this compound. It is recommended to empirically verify the solubility for specific applications.
| Organic Solvent | Chemical Formula | Estimated Solubility of this compound (mg/mL) | Temperature (°C) | Data Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~25 | Not Specified | --INVALID-LINK--[1] |
| Dimethylformamide (DMF) | C₃H₇NO | ~25 | Not Specified | --INVALID-LINK--[1] |
| Ethyl Acetate | C₄H₈O₂ | ~4.13 | 25 | --INVALID-LINK--[2] |
| Dichloromethane | CH₂Cl₂ | ~2.59 | 25 | --INVALID-LINK--[2] |
| Toluene | C₇H₈ | ~1.33 | 25 | --INVALID-LINK--[2] |
| Ethanol | C₂H₆O | ~1.0 - 0.67 | Not Specified/25 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Isopropyl Alcohol | C₃H₈O | ~0.42 | 25 | --INVALID-LINK--[2] |
Note: The solubility value for Ethyl Acetate, Dichloromethane, Toluene, and Isopropyl Alcohol was converted from mole fraction data presented in the cited academic paper.
Qualitative Solubility Information
Based on patent literature, Ponazuril is described as being soluble in a range of organic solvents. This provides a broader list of potential solvents for this compound.
Ponazuril has been reported to be dissolved in:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Tetrahydrofuran (THF)
-
Diethyl Carbonate
-
Toluene
-
Triethanolamine
It is also described as being "slightly soluble" in Ethanol.
Experimental Protocol for Solubility Determination
A standard experimental protocol to determine the solubility of this compound in an organic solvent involves the isothermal shake-flask method.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath or shaker to allow the solution to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Below is a workflow diagram for this experimental protocol.
Mechanism of Action: Inhibition of Pyrimidine Synthesis
Ponazuril, and by extension this compound, exerts its antiprotozoal effect by targeting the apicoplast of coccidian parasites. It is believed to inhibit a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis, and therefore, parasite replication.
The simplified signaling pathway is illustrated below.
References
Commercially Available Sources of Ponazuril-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available sources of Ponazuril-d3, its technical specifications, and its application in a research setting. This compound, a deuterated isotopologue of the antiprotozoal drug Ponazuril, serves as an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and drug metabolism assays, ensuring accuracy and precision in drug development and research.
Commercial Availability and Technical Specifications
This compound is available from specialized chemical suppliers for research purposes. It is critical to note that this product is intended for research use only and not for diagnostic or therapeutic applications.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | sc-218734 | 1346602-48-9 | C₁₈H₁₁D₃F₃N₃O₆S | 460.4 |
| LGC Standards (TRC) | TRC-P689427 | 1346602-48-9 | C₁₈D₃H₁₁F₃N₃O₆S | 460.4 |
Table 1: Commercial Sources of this compound
Quantitative data, such as chemical purity and isotopic enrichment, are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase. However, for the purpose of this guide, Table 2 presents typical specifications for a deuterated internal standard like this compound.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Isotopic Enrichment | ≥98% (for D₃ species) | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Visual Inspection |
Table 2: Representative Technical Data for this compound Note: These values are representative. Always refer to the lot-specific Certificate of Analysis from the supplier for precise data.
Experimental Protocol: Use of this compound as an Internal Standard in a Pharmacokinetic Study of Ponazuril in Equine Plasma
This section details a representative experimental protocol for the quantification of Ponazuril in horse plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Ponazuril analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control equine plasma (heparinized)
2. Preparation of Stock and Working Solutions:
-
Ponazuril Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponazuril in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Ponazuril Working Solutions: Serially dilute the Ponazuril stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown study sample), add 20 µL of the 50 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ponazuril from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ponazuril: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in the laboratory.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ponazuril to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Ponazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key aspects of utilizing this compound in a research context.
Caption: Bioanalytical workflow for Ponazuril quantification.
Caption: Mechanism of action of Ponazuril.
Technical Guide: Synthesis of Ponazuril-d3 from Toltrazuril Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthetic pathway for producing Ponazuril-d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiprotozoal drug Ponazuril. The synthesis is a two-step process commencing from a Toltrazuril precursor, involving the introduction of a deuterated methyl group and subsequent oxidation.
Introduction
Ponazuril, the sulfone metabolite of Toltrazuril, is a key therapeutic agent against protozoal infections in veterinary medicine.[1][2] Stable isotope-labeled analogues, such as this compound, are indispensable for quantitative bioanalytical assays, enabling precise tracking and quantification in complex biological matrices. The synthesis of this compound hinges on the preparation of a deuterated Toltrazuril intermediate, followed by a controlled oxidation reaction.
The deuteration is specifically located on the N-methyl group of the triazine ring, as indicated by commercial suppliers of the analytical standard. This necessitates the use of a deuterated methylating agent early in the synthesis of the Toltrazuril core structure.
Synthetic Pathway Overview
The conversion of a Toltrazuril precursor to this compound can be conceptually divided into two primary stages:
-
Synthesis of Toltrazuril-d3: This step involves the construction of the Toltrazuril molecule using a deuterated methyl source. The key is the formation of the triazinetrione ring with a methyl-d3 group attached to one of the nitrogen atoms.
-
Oxidation to this compound: The synthesized Toltrazuril-d3, which is a sulfide, is then oxidized to the corresponding sulfone, this compound.
Caption: High-level overview of the two-stage synthesis of this compound.
Experimental Protocols
The following protocols are constructed based on analogous syntheses reported in the literature, particularly for the non-deuterated compounds, and established methods for isotopic labeling.
Synthesis of Toltrazuril-d3
The synthesis of the Toltrazuril-d3 precursor involves the reaction of an appropriate aniline derivative with a deuterated methylating agent during the formation of the triazinetrione ring. The synthesis of deuterated methylamine is a prerequisite for this step.
Protocol for Synthesis of Methyl-d3-amine Hydrochloride (a key precursor):
A practical synthesis of deuterated methylamine has been reported, which can be adapted for this purpose. One such method involves the use of Boc-benzylamine as a starting material and TsOCD3 as the deuterated methylation reagent, followed by deprotection steps to yield methyl-d3-amine hydrochloride.[3][4] Another patented method describes the preparation from deuterated methanol.
Illustrative Protocol for Toltrazuril-d3 Synthesis:
This protocol is adapted from the general synthesis of triazinetrione compounds.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the aniline precursor, 1-(3-methyl-4-(4-(trifluoromethylthio)phenoxy)phenyl)urea, in a suitable solvent such as diethyl carbonate.
-
Addition of Deuterated Reagent: Introduce methyl-d3-amine (CD3NH2) or a suitable salt thereof to the reaction mixture.
-
Cyclization: Add a base, such as sodium ethoxide or sodium methoxide, portion-wise to the mixture to catalyze the cyclization and formation of the triazinetrione ring.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an acid. The precipitated solid is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield Toltrazuril-d3.
Caption: Experimental workflow for the synthesis of Toltrazuril-d3.
Oxidation of Toltrazuril-d3 to this compound
This step involves the selective oxidation of the sulfide group in Toltrazuril-d3 to a sulfone.
Protocol based on analogous non-deuterated synthesis:
A method for the synthesis of Ponazuril is described in Chinese patent CN102936227A, which details the oxidation of a Toltrazuril precursor. A similar approach is expected to be effective for the deuterated analogue.
-
Reaction Setup: Suspend the synthesized Toltrazuril-d3 in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA). The addition should be done at a controlled temperature, typically starting at a low temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at room temperature.
-
Reaction Monitoring: Monitor the progress of the oxidation by TLC or HPLC to ensure the complete conversion of the starting material and to minimize over-oxidation or side reactions.
-
Quenching and Work-up: Once the reaction is complete, quench any excess oxidizing agent. For instance, if H₂O₂ is used, a reducing agent like sodium bisulfite can be added.
-
Isolation and Purification: The product can be isolated by precipitation upon addition of water, followed by filtration. The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound of high purity.
Caption: Experimental workflow for the oxidation of Toltrazuril-d3.
Data Presentation
While specific quantitative data for the synthesis of the deuterated compound is not publicly available, the following table presents expected parameters based on the synthesis of the non-deuterated analogue and general principles of organic synthesis.
| Parameter | Toltrazuril-d3 Synthesis (Step 1) | This compound Synthesis (Step 2) |
| Molecular Formula | C₁₈H₁₁D₃F₃N₃O₄S | C₁₈H₁₁D₃F₃N₃O₆S |
| Molecular Weight | 444.4 g/mol | 460.4 g/mol |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
| Isotopic Purity | >98 atom % D | >98 atom % D |
| Appearance | White to off-white solid | White to off-white solid |
Conclusion
The synthesis of this compound from a Toltrazuril precursor is a feasible two-step process that can be achieved using established chemical transformations. The key aspects are the incorporation of the deuterium label via a deuterated methylating agent and the subsequent controlled oxidation of the sulfide to a sulfone. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this essential analytical standard. It is recommended that each step be carefully optimized and monitored to ensure high yield and purity of the final product.
References
Methodological & Application
Application Note: High-Throughput Quantification of Ponazuril in Plasma using Ponazuril-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ponazuril in plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ponazuril-d3, is employed. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and data analysis. The method is suitable for pharmacokinetic studies and routine drug monitoring.
Introduction
Ponazuril, also known as toltrazuril sulfone, is a triazine-based antiprotozoal agent effective against various coccidia and other protozoa.[1] Accurate determination of Ponazuril concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of Ponazuril in plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ponazuril analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., feline, equine, bovine)
Sample Preparation
A protein precipitation method is employed for the extraction of Ponazuril and the internal standard from plasma samples.
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Ponazuril and its internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ponazuril | 458.0 | 378.0 | 25 |
| Ponazuril | 458.0 | 187.0 | 35 |
| This compound | 461.0 | 381.0 | 25 |
Note: These are proposed transitions and should be optimized for the specific instrument used.
Method Validation Data
The following tables summarize typical validation parameters for the quantification of Ponazuril. While these data may not have been generated using this compound specifically, they provide an indication of the expected method performance.
Table 1: Linearity and Lower Limit of Quantification
| Matrix | Linear Range (µg/mL) | Lower Limit of Quantification (µg/mL) | Correlation Coefficient (r²) | Reference |
| Feline Plasma | 0.1 - 25 | 0.1 | > 0.99 | [2][3] |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Feline Plasma | 0.3 | < 15% | < 15% | 85-115% | [2] |
| Feline Plasma | 7.5 | < 15% | < 15% | 85-115% | [2] |
| Feline Plasma | 15 | < 15% | < 15% | 85-115% | [2] |
Experimental Workflow
References
Protocol for the Quantification of Ponazuril in Equine Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Ponazuril in equine plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes Ponazuril-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is designed for use in pharmacokinetic studies, drug monitoring, and other research applications.
Introduction
Ponazuril is a triazine-based antiprotozoal agent used for the treatment of Equine Protozoal Myeloencephalitis (EPM), a debilitating neurological disease in horses caused by Sarcocystis neurona. Accurate quantification of Ponazuril in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage regimens. This protocol describes a robust and sensitive HPLC-MS/MS method for the determination of Ponazuril in equine plasma, employing a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variability in sample processing.
Experimental Protocol
Materials and Reagents
-
Ponazuril (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, deionized (18 MΩ·cm)
-
Equine plasma (blank, drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ponazuril and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Ponazuril primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of equine plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Ponazuril working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 10 µL of the this compound internal standard working solution to all tubes.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex mix for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to HPLC vials for analysis.
HPLC-MS/MS Analysis
2.5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
2.5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
2.5.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ponazuril | 458.0 | 325.1 | 100 | 25 |
| This compound | 461.0 | 328.1 | 100 | 25 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | r² | Weighting |
| Ponazuril | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 3 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| MQC | 100 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| HQC | 800 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Visualization of Experimental Workflow
Caption: Workflow for the preparation of equine plasma samples for Ponazuril quantification.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ponazuril in equine plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for regulated bioanalytical studies. The detailed experimental procedure and data presentation guidelines will aid researchers in implementing this method for various applications in equine veterinary medicine and pharmaceutical development.
Application of Ponazuril-d3 in Coccidiosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ponazuril-d3 in coccidiosis research, focusing on its role as an internal standard for the accurate quantification of Ponazuril. This document includes detailed experimental protocols for in vivo efficacy studies and analytical methodologies, alongside quantitative data and visualizations to support research and development in the field of anticoccidial drugs.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract, is caused by protozoa of the genus Eimeria and Isospora. It represents a significant economic burden in the poultry and livestock industries and can cause severe clinical signs in companion animals. Ponazuril, a triazine-based anticoccidial agent, is a metabolite of toltrazuril and is effective against various stages of coccidia. Accurate determination of Ponazuril concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies. This compound, a deuterated analog of Ponazuril, serves as an ideal internal standard for mass spectrometry-based quantification methods, ensuring high accuracy and precision.
Application of this compound
This compound is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ponazuril in various biological samples such as plasma, tissues, and feces. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Ponazuril, providing a reference for researchers designing new experiments.
Table 1: Pharmacokinetic Parameters of Ponazuril in Different Species
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| Piglets | 20 mg/kg (oral) | 18 | 48 | 135 | [1] |
| Indian Peafowl | 20 mg/kg (oral) | 11.82 ± 3.01 | 21.38 ± 5.25 | 219.4 ± 58.7 | [2] |
| Indian Peafowl | 40 mg/kg (oral) | 18.42 ± 4.13 | 22.04 ± 7.39 | 186.7 ± 58.7 | [2] |
| Goats | 10 mg/kg (oral) | - | - | - | [3] |
| Horses | 5 mg/kg (oral, daily) | 4.33 ± 1.10 (serum, day 7) | - | ~108 | [3] |
| Cats | 50 mg/kg (oral) | 7.49 ± 2.06 | 14.67 ± 7.45 | - |
Table 2: Efficacy of Ponazuril Against Coccidiosis in In Vivo Studies
| Host Species | Eimeria Species | Ponazuril Dose | Treatment Duration | Efficacy Outcome | Reference |
| Broiler Chickens | E. tenella | 20 mg/L in drinking water | 2 consecutive days | Anticoccidial Index (ACI) = 196.9 | |
| Broiler Chickens | E. tenella | 15 mg/kg (oral) | Single dose | Effective relief of cecal lesions | |
| Shelter Dogs | Cystoisospora spp. | 50 mg/kg (oral) | 3 consecutive days | ~90% clearance of infection | [3] |
| Shelter Cats | Cystoisospora spp. | 50 mg/kg (oral) | 3 consecutive days | ~90% clearance of infection | [3] |
| Beagle Puppies | Cystoisospora ohioensis-like | 250 mg/kg (oral) | 3 consecutive days | No adverse effects, effective against infection |
Experimental Protocols
Protocol for In Vivo Efficacy Study of Ponazuril in Broiler Chickens
This protocol is designed to evaluate the efficacy of Ponazuril against an experimental Eimeria tenella infection in broiler chickens.
1.1. Animals and Housing:
-
One-day-old broiler chicks are obtained from a commercial hatchery.
-
Chicks are housed in clean, disinfected wire-floored cages to prevent reinfection.
-
Feed and water are provided ad libitum. The feed should be free of any anticoccidial drugs.
1.2. Experimental Design:
-
Chicks are randomly allocated to different treatment groups (e.g., n=10-20 birds per group).
-
Group A: Non-infected, non-treated (Negative Control)
-
Group B: Infected, non-treated (Positive Control)
-
Group C: Infected, treated with Ponazuril (e.g., at 10, 20, 40 mg/L in drinking water)
-
Group D: Infected, treated with a reference anticoccidial drug.
-
1.3. Infection Procedure:
-
At 14 days of age, each chick in the infected groups (B, C, and D) is orally inoculated with a suspension of sporulated Eimeria tenella oocysts (e.g., 5 x 10^4 oocysts per bird in 1 mL of distilled water).
-
Chicks in the negative control group (A) receive a sham inoculation of distilled water.
1.4. Treatment Administration:
-
Treatment with Ponazuril (and the reference drug) is initiated 24 hours post-infection and continues for a specified period (e.g., 2 consecutive days).
-
Ponazuril can be administered via drinking water or by oral gavage.
1.5. Data Collection:
-
Mortality: Record daily mortality in each group.
-
Body Weight Gain: Weigh birds at the start of the experiment (day 0) and at the end (e.g., day 7 post-infection).
-
Fecal Oocyst Counts: Collect fecal samples from each group for several days post-infection (e.g., days 5-9). Oocyst shedding is quantified using a McMaster counting chamber.
-
Lesion Scoring: At the end of the study (e.g., day 7 post-infection), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesion scores are assigned on a scale of 0 (no gross lesions) to 4 (most severe lesions).
1.6. Efficacy Evaluation:
-
The efficacy of Ponazuril is evaluated based on the following parameters compared to the infected, non-treated control group:
-
Reduction in mortality rate.
-
Improvement in body weight gain.
-
Reduction in fecal oocyst shedding.
-
Reduction in lesion scores.
-
-
The Anticoccidial Index (ACI) can be calculated using a formula that incorporates these parameters.
Protocol for Quantification of Ponazuril in Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of Ponazuril in plasma. Method validation should be performed according to regulatory guidelines.
2.1. Materials and Reagents:
-
Ponazuril analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma from the target animal species
2.2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Ponazuril and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of Ponazuril by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
2.3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
2.4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ponazuril from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ponazuril and this compound need to be determined by direct infusion of the standard solutions.
-
2.5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Ponazuril to this compound against the nominal concentration of the calibrators.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of Ponazuril in the unknown samples using the regression equation from the calibration curve.
Mandatory Visualizations
Caption: Workflow for an in vivo efficacy study of Ponazuril in chickens.
Caption: Ponazuril's proposed mechanism of action in coccidia.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Ponazuril in coccidiosis research. The provided protocols for in vivo efficacy studies and bioanalytical methods offer a solid foundation for researchers. The summarized quantitative data and visualizations aim to facilitate the design and interpretation of future studies, ultimately contributing to the development of more effective control strategies for coccidiosis.
References
Application Notes and Protocols for Pharmacokinetic Studies of Ponazuril-d3 in Canine Subjects
Introduction
Ponazuril is a triazine-based antiprotozoal agent effective against coccidia and other protozoal infections in veterinary medicine. To accurately characterize its pharmacokinetic profile in canines, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Ponazuril-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability due to sample matrix effects and extraction efficiency, ensuring high accuracy and precision.
These application notes provide a comprehensive protocol for conducting pharmacokinetic studies of Ponazuril in canine subjects using this compound as an internal standard. The detailed methodologies are intended for researchers, scientists, and drug development professionals.
Bioanalytical Method Validation
A sensitive and specific LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) before the analysis of study samples. The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 1: Illustrative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -7% to +10% |
| Matrix Effect | CV of slopes of calibration curves in different matrix lots ≤ 15% | < 8% |
| Recovery | Consistent and reproducible | > 85% |
Pharmacokinetic Study Protocol
Subjects
-
Healthy adult Beagle dogs (n=6; 3 male, 3 female)
-
Age: 1-2 years
-
Weight: 10-15 kg
-
All animals should be acclimatized for at least 7 days before the study and fasted overnight prior to drug administration. Water is provided ad libitum.
Drug Administration
-
Drug Formulation: Ponazuril oral suspension (e.g., Marquis®)
-
Dose: A single oral dose of 30 mg/kg.
-
Internal Standard: this compound solution (100 ng/mL in methanol).
Sample Collection
-
Blood samples (approximately 2 mL) are collected from the jugular or cephalic vein into tubes containing K2EDTA as an anticoagulant.
-
Sampling Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-dose.
-
Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Ponazuril from endogenous plasma components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ponazuril: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used.)
-
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data for each dog.
Table 2: Illustrative Pharmacokinetic Parameters of Ponazuril in Canines (Mean ± SD)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | µg/mL | 15.2 ± 3.1 |
| Tmax (Time to Cmax) | hours | 24.0 ± 8.0 |
| AUC₀-t (Area Under the Curve to last measurable concentration) | µgh/mL | 2850 ± 550 |
| AUC₀-inf (Area Under the Curve extrapolated to infinity) | µgh/mL | 3100 ± 600 |
| t₁/₂ (Elimination Half-life) | hours | 150 ± 30 |
| CL/F (Apparent Total Body Clearance) | L/h/kg | 0.01 ± 0.002 |
| Vz/F (Apparent Volume of Distribution) | L/kg | 2.1 ± 0.4 |
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of Ponazuril in canines.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
Conclusion
The described methodology provides a robust framework for the determination of the pharmacokinetic profile of Ponazuril in canines. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures the generation of high-quality data suitable for regulatory submissions and for advancing the understanding of Ponazuril's disposition in this species. The provided protocols and illustrative data serve as a valuable resource for researchers planning and executing such studies.
Application Notes and Protocols for Ponazuril-d3 Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponazuril, a triazine-based compound, is a widely used anticoccidial agent in veterinary medicine. Its deuterated analogue, Ponazuril-d3, serves as an excellent internal standard for quantitative analysis in complex biological matrices like animal tissues. Accurate and reliable determination of this compound is crucial for pharmacokinetic, residue, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established techniques for related compounds and are intended to provide a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of triazine coccidiostats in tissue, providing a reference for expected performance of the described methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Related Analytes in Tissue
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Diclazuril | Poultry Meat | 0.5 (Decision Limit) | - | [1] |
| Toltrazuril & Metabolites | Chicken Tissues | 10 - 37.5 | - | [2] |
| Diclazuril & Toltrazuril | Chicken Muscle | 0.3 | 1 | [3] |
Table 2: Recovery Rates for Related Analytes in Tissue and Plasma
| Analyte | Matrix | Recovery (%) | Method | Reference |
| Diclazuril | Chicken Muscle | 90.3 - 120.4 | MSPD | [2] |
| Ponazuril | Feline Plasma | 99 | LLE | [4] |
| Diclazuril (IS) | Feline Plasma | 94 | LLE | [4] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Tissue
This protocol utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, which is a streamlined method for the extraction of a wide range of analytes from complex matrices.
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge capable of 4000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
2. Sample Homogenization
-
Weigh 2 ± 0.1 g of thawed tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of water and homogenize for 1-2 minutes until a uniform consistency is achieved.
3. Extraction
-
To the homogenized tissue, add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
5. Final Preparation and Analysis
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation and Liquid-Liquid Extraction (LLE) of this compound from Tissue
This protocol is a classic approach for analyte extraction from biological matrices, involving protein precipitation followed by liquid-liquid extraction to isolate the analyte of interest.
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Homogenizer
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
Evaporator
-
LC-MS/MS system
2. Sample Homogenization
-
Weigh 1 ± 0.1 g of thawed tissue sample into a 15 mL polypropylene centrifuge tube.
-
Add 3 mL of water and homogenize until a uniform slurry is formed.
3. Protein Precipitation
-
Add 5 mL of acetonitrile to the homogenized tissue.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
4. Liquid-Liquid Extraction (LLE)
-
Transfer the supernatant to a new 15 mL tube.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
5. Final Preparation and Analysis
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Vortex and filter the sample before injection into the LC-MS/MS system.
Visualizations
Experimental Workflow: QuEChERS Method
Caption: QuEChERS-based sample preparation workflow for this compound analysis in tissue.
Experimental Workflow: Protein Precipitation and LLE
Caption: Protein precipitation and LLE workflow for this compound analysis in tissue.
Conceptual Signaling Pathway: Mechanism of Action of Ponazuril
Caption: Conceptual mechanism of action of Ponazuril in apicomplexan parasites.[4][5]
References
- 1. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ponazuril.net [ponazuril.net]
Application Note: High-Throughput Analysis of Ponazuril and Ponazuril-d3 in Plasma using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of Ponazuril and its deuterated internal standard, Ponazuril-d3, in plasma samples. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for bioanalytical studies. A simple protein precipitation step is employed for sample preparation, ensuring high throughput and excellent recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a short run time suitable for the analysis of a large number of samples. This method is ideal for pharmacokinetic and drug metabolism studies involving Ponazuril.
Introduction
Ponazuril, a triazine antiprotozoal agent, is the major metabolite of toltrazuril and is effective against various protozoal infections in animals.[1][2] Accurate and reliable quantification of Ponazuril in biological matrices is crucial for pharmacokinetic studies and to ensure its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variations in sample preparation, chromatography, and ionization, leading to improved accuracy and precision. This application note provides a detailed protocol for the separation and quantification of Ponazuril and this compound in plasma.
Experimental
Materials and Reagents
-
Ponazuril and this compound analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, 99% or higher purity
-
Control plasma (e.g., equine, canine, feline)
Sample Preparation
A simple and rapid protein precipitation method is utilized for the extraction of Ponazuril and this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a reversed-phase C18 column to achieve good retention and peak shape for both analytes.
| Parameter | Value |
| HPLC System | A standard HPLC or UHPLC system |
| Column | Reversed-phase C18, e.g., 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of Ponazuril and this compound. The analytes are monitored using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface Temperature | 300 °C |
| Desolvation Line Temperature | 250 °C |
| Heat Block Temperature | 400 °C |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) |
| Drying Gas Flow | 10 L/min (Nitrogen) |
| CID Gas | Argon |
| Interface Voltage | 4.5 kV |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ponazuril | 458.0 | 394.1 | 100 |
| 458.0 | 233.1 | 100 | |
| This compound | 461.0 | 397.1 | 100 |
| 461.0 | 236.1 | 100 |
(Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.)
Results and Discussion
This method provides excellent chromatographic separation of Ponazuril and its deuterated internal standard, this compound, with good peak shape and resolution from endogenous plasma components. The use of LC-MS/MS in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification of the analytes over a wide dynamic range. The simple protein precipitation sample preparation method is efficient and reproducible, making it suitable for high-throughput analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Ponazuril and this compound in plasma. The protocol is well-suited for researchers and scientists in the fields of drug development and veterinary medicine conducting pharmacokinetic and bioequivalence studies.
Protocol
I. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ponazuril and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ponazuril by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
II. Sample Preparation Protocol
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of control plasma into the tubes for calibration standards and quality controls.
-
Pipette 100 µL of the unknown samples into their respective tubes.
-
Spike the calibration standards and quality controls with the appropriate working standard solutions of Ponazuril.
-
Add 10 µL of the internal standard working solution (this compound) to all tubes (except for blank matrix samples).
-
Add 300 µL of acetonitrile to all tubes.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to ensure the residue is fully dissolved.
-
Transfer the reconstituted samples to autosampler vials or the 96-well plate for LC-MS/MS analysis.
III. LC-MS/MS System Setup and Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the instrument parameters as detailed in the Liquid Chromatography and Mass Spectrometry sections.
-
Create a sequence table including blank injections, calibration standards, quality controls, and unknown samples.
-
Inject the samples and acquire the data.
IV. Data Processing and Quantification
-
Integrate the peak areas for the MRM transitions of Ponazuril and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of Ponazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Ponazuril.
References
Application Notes and Protocols for the Quantification of Ponazuril Metabolites Using a Ponazuril-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponazuril, a triazine derivative, is a key therapeutic agent in veterinary medicine, primarily indicated for the treatment of Equine Protozoal Myeloencephalitis (EPM).[1][2] Understanding the metabolic fate of Ponazuril is crucial for optimizing dosing regimens, assessing drug efficacy, and ensuring animal safety. This document provides a detailed protocol for the quantification of Ponazuril in biological matrices, employing a stable isotope-labeled internal standard, Ponazuril-d3, for enhanced accuracy and precision using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While definitive public domain data on the full range of Ponazuril metabolites in equines is limited, this protocol establishes a robust framework for quantifying the parent drug and can be adapted to include metabolites as they are identified. Ponazuril is the major metabolite of the parent drug toltrazuril.[3][4][5]
Putative Metabolic Pathway
The biotransformation of triazine-based compounds often involves oxidation, dealkylation, and hydroxylation. Given that Ponazuril is Toltrazuril sulfone, its metabolism may involve further oxidation or hydroxylation of the molecule. The primary metabolic pathways for related triazine compounds include N-dealkylation, hydroxylation of aromatic rings, and oxidation of sulfur-containing moieties. Therefore, potential metabolites of Ponazuril in horses could include hydroxylated derivatives. Researchers should remain vigilant for potential metabolites that may be identified in future studies.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Ponazuril in biological samples.
Experimental workflow for Ponazuril quantification.
Experimental Protocols
Sample Preparation (Plasma)
This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of Ponazuril from plasma samples.
Materials:
-
Plasma samples
-
Ponazuril analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation & Extraction: Add 400 µL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 800 µL of MTBE. Vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example - to be optimized for the specific instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ponazuril: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard, should show a +3 Da shift from Ponazuril)
-
-
Collision Energy (CE): To be optimized for each transition.
-
Declustering Potential (DP): To be optimized.
-
Entrance Potential (EP): To be optimized.
-
Collision Cell Exit Potential (CXP): To be optimized.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison and method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Ponazuril | 1 - 1000 | >0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 3 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 100 | <15 | 85-115 | <15 | 85-115 |
| High QC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Ponazuril | Low | >80 | 85-115 |
| High | >80 | 85-115 |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of this quantitative method. The following diagram illustrates the principle.
Principle of stable isotope-labeled internal standard.
Conclusion
This application note provides a comprehensive protocol for the quantification of Ponazuril in biological matrices using a this compound internal standard and LC-MS/MS. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring the highest level of accuracy and precision in bioanalytical studies. While the focus of this protocol is on the parent drug, the methodology can be readily adapted to include the quantification of Ponazuril metabolites as they are identified and characterized in future research. This will provide a more complete understanding of the pharmacokinetics and metabolism of this important veterinary drug.
References
- 1. ponazuril.net [ponazuril.net]
- 2. madbarn.com [madbarn.com]
- 3. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Ponazuril-d3 bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ponazuril-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Ponazuril, providing step-by-step solutions to mitigate matrix effects and ensure data quality.
Issue 1: Poor Peak Shape, Low Intensity, or High Variability in this compound Signal
-
Question: My this compound internal standard signal is inconsistent or suppressed across my sample batch. What could be the cause and how can I fix it?
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Answer: This issue is often a primary indicator of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.
-
Immediate Steps:
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Post-Column Infusion Experiment: To confirm that matrix effects are the culprit, perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of the internal standard indicate regions of ion suppression.
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Review Sample Preparation: Inadequate sample cleanup is a common source of matrix effects. Re-evaluate your sample preparation method. For plasma samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering phospholipids than protein precipitation (PPT) alone.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Modify your gradient to better resolve the analyte from the early-eluting, unretained matrix components.
-
-
Long-Term Solutions:
-
Optimize Sample Extraction: If you are using PPT, consider switching to LLE or SPE. A liquid-liquid extraction using chloroform has been shown to be effective for Ponazuril from plasma.[1][2][3]
-
Methodical Gradient Optimization: Develop a gradient that separates Ponazuril from the phospholipid elution zone. Phospholipids typically elute in the middle of a reversed-phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is a reliable strategy to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[4][5]
-
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
-
Question: My quality control (QC) samples are failing, showing high variability and inaccuracy. How can I improve the reliability of my assay?
-
Answer: Inaccurate and irreproducible results are often a direct consequence of uncompensated matrix effects.
-
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing matrix effects.
-
Detailed Steps:
-
Quantify the Matrix Effect: Use the post-extraction addition method to quantify the extent of ion suppression or enhancement. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.
-
Improve Sample Cleanup: As detailed in Issue 1, enhancing your sample preparation is crucial. The goal is to remove as many matrix components as possible before injection.
-
Ensure Proper Internal Standard Use: Verify that the concentration of this compound is appropriate and that it is being added to all samples, standards, and QCs consistently. The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ponazuril bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for Ponazuril and its internal standard (this compound) by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.
Q2: How can I proactively minimize matrix effects during method development?
A2:
-
Sample Preparation: Choose a sample preparation technique that provides the cleanest extracts. While protein precipitation is fast, it is often insufficient for removing phospholipids, a major cause of matrix effects. Liquid-liquid extraction and solid-phase extraction are generally more effective.
-
Chromatography: Develop a robust LC method that separates Ponazuril from endogenous matrix components.
-
Internal Standard: Always use a stable isotope-labeled internal standard like this compound. It is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[4][5]
Q3: What are the acceptance criteria for matrix effects during method validation?
A3: According to regulatory guidelines (e.g., FDA, EMA), the matrix effect is assessed by calculating the matrix factor (MF). The MF is determined by the ratio of the analyte peak response in the presence of matrix (spiked after extraction) to the analyte peak response in a neat solution. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% for at least six different lots of the biological matrix.
Q4: Can dilution of my sample help in overcoming matrix effects?
A4: Yes, diluting the sample with a clean solvent can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, ensure that after dilution, the concentration of Ponazuril is still well above the lower limit of quantification (LLOQ) of your method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ponazuril from Plasma
This protocol is adapted from a validated method for the determination of Ponazuril in plasma.[1][2][3]
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 22°C) for about 30 minutes.
-
Aliquoting: Vortex the thawed plasma sample and transfer 100 µL to a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Extraction Solvent Addition: Add 2 mL of chloroform to the tube.
-
Extraction: Place the tubes on a rocker for 15 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes for 20 minutes at 1,000 x g to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the lower organic layer (chloroform) to a clean glass tube, avoiding the protein pellet and upper aqueous layer.
-
Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 250 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 100 µL) onto the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical RP-HPLC method for the determination of ponazuril in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of storage time on ponazuril concentrations in feline plasma [PeerJ] [peerj.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Ponazuril-d3 internal standard variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability with the Ponazuril-d3 internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Ponazuril, where three hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative analysis of Ponazuril, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically and physically very similar to Ponazuril, it can effectively compensate for variations during sample preparation, injection, and ionization.[1][2]
Q2: What are the common causes of this compound internal standard variability?
Variability in the this compound internal standard response can be attributed to several factors:
-
Sample Preparation Inconsistencies: Errors during dilution, extraction, or reconstitution can lead to inconsistent recovery of the internal standard.[3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of this compound in the mass spectrometer.[3][4]
-
Deuterium Exchange: The deuterium atoms on the internal standard can potentially exchange with protons from the solvent, especially under acidic or basic conditions, altering its mass-to-charge ratio.[1][5]
-
Impurity of the Internal Standard: The this compound stock may contain unlabeled Ponazuril, which can interfere with the analysis.[6]
Q3: What is an acceptable level of variability for an internal standard?
The acceptable level of variability for an internal standard depends on the specific bioanalytical method validation guidelines being followed (e.g., FDA or EMA). Generally, the coefficient of variation (%CV) for the internal standard response across a batch of samples should be within a certain range, often recommended to be less than 15-20%. Significant deviation from this may indicate an issue with the assay.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Batch
If you observe a high coefficient of variation (%CV) in the this compound peak area across your analytical run, follow these troubleshooting steps.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for high internal standard variability.
Step 1: Review Sample Preparation Procedure
Inconsistencies in sample handling can significantly impact the internal standard response.
-
Pipetting: Ensure all pipettes are properly calibrated.
-
Extraction: For liquid-liquid or solid-phase extractions, ensure consistent vortexing times, solvent volumes, and evaporation steps.
-
Reconstitution: Make sure the dried extract is fully redissolved in the reconstitution solvent.
Experimental Protocol: Evaluation of Sample Preparation Consistency
-
Prepare a set of at least six replicate samples of a blank matrix (e.g., plasma).
-
Spike each replicate with the same concentration of this compound.
-
Process these samples through your standard extraction procedure.
-
Analyze the samples and calculate the %CV of the this compound peak area.
-
Acceptance Criteria: A %CV of <15% is generally considered acceptable. If the %CV is higher, refine your sample preparation technique.
Issue 2: Inconsistent Analyte/Internal Standard Ratio
Even with a stable internal standard response, the ratio of the analyte (Ponazuril) to the internal standard (this compound) may be variable. This can be caused by differential matrix effects or issues with the internal standard itself.
Troubleshooting for Inconsistent Ratios
Figure 2. Troubleshooting inconsistent analyte to internal standard ratios.
Step 1: Evaluate Differential Matrix Effects
Matrix effects occur when molecules in the sample co-elute with the analyte and internal standard, causing ion suppression or enhancement.[4][10] Even though this compound is very similar to Ponazuril, they may not be affected by the matrix in exactly the same way.
Experimental Protocol: Post-Column Infusion Test for Matrix Effects
-
Infuse a standard solution of Ponazuril and this compound directly into the mass spectrometer at a constant rate.
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the signal of the infused analytes. A dip in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
-
If significant ion suppression or enhancement is observed at the retention time of Ponazuril and this compound, chromatographic conditions should be optimized to separate them from the interfering matrix components.
Data Presentation: Matrix Effect Evaluation
| Sample ID | Ponazuril Peak Area (in blank matrix) | Ponazuril Peak Area (in solvent) | Matrix Effect (%) | This compound Peak Area (in blank matrix) | This compound Peak Area (in solvent) | Matrix Effect (%) |
| Matrix Lot 1 | 85,000 | 100,000 | -15.0 | 88,000 | 102,000 | -13.7 |
| Matrix Lot 2 | 75,000 | 100,000 | -25.0 | 95,000 | 102,000 | -6.9 |
| Matrix Lot 3 | 98,000 | 100,000 | -2.0 | 99,000 | 102,000 | -2.9 |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
A significant difference in the matrix effect between Ponazuril and this compound (as seen in Matrix Lot 2) suggests differential matrix effects.
Step 2: Assess for Deuterium Exchange
Deuterium atoms can sometimes exchange with protons in the surrounding solvent, which can lead to a decrease in the this compound signal and a potential increase in the signal of unlabeled Ponazuril.[5]
Experimental Protocol: Deuterium Exchange Evaluation
-
Prepare two sets of solutions of this compound in your mobile phase.
-
Incubate one set at room temperature for 24 hours and the other under your typical sample analysis conditions.
-
Analyze both sets of samples by LC-MS/MS.
-
Compare the peak area of this compound and also monitor for any increase in the peak area at the mass transition of unlabeled Ponazuril.
-
A significant decrease in the this compound signal or an increase in the Ponazuril signal in the incubated sample suggests deuterium exchange.
Step 3: Verify Internal Standard Purity
The presence of unlabeled Ponazuril in the this compound standard can lead to inaccurate quantification.
Experimental Protocol: Purity Check of Internal Standard
-
Prepare a high-concentration solution of the this compound internal standard.
-
Analyze this solution using your LC-MS/MS method, monitoring for the mass transition of unlabeled Ponazuril.
-
The presence of a significant peak for unlabeled Ponazuril indicates impurity. The contribution of this impurity to the overall Ponazuril response should be evaluated and, if necessary, a new, purer batch of internal standard should be sourced.
Summary of Key Recommendations
| Issue | Potential Cause | Recommended Action |
| High IS Variability | Inconsistent Sample Preparation | Refine and standardize the sample preparation workflow. |
| Matrix Effects | Optimize chromatography to separate analytes from interfering matrix components. | |
| Inconsistent Analyte/IS Ratio | Differential Matrix Effects | Evaluate matrix effects across different lots of matrix. |
| Deuterium Exchange | Assess the stability of the deuterated standard in your analytical solutions. | |
| Internal Standard Impurity | Check the purity of the this compound standard for the presence of unlabeled Ponazuril. |
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The influence of storage time on ponazuril concentrations in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponazuril | VCA Animal Hospitals [vcahospitals.com]
- 10. myadlm.org [myadlm.org]
Ponazuril-d3 Calibration Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ponazuril-d3 concentration for the preparation of accurate and reliable calibration curves in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in calibration curves?
A1: this compound is a deuterated form of Ponazuril, meaning that three hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered best practice because it has nearly identical chemical and physical properties to the non-labeled analyte (Ponazuril).[2][3] This allows it to effectively compensate for variations that can occur during sample preparation, injection, and analysis, leading to more accurate and precise quantification.[1][4][5][6]
Q2: What is the optimal concentration of this compound to use as an internal standard?
A2: The optimal concentration of this compound should be kept constant across all calibration standards, quality control samples, and unknown samples.[5][6] A common practice is to choose a concentration that falls within the low to mid-range of the Ponazuril calibration curve.[5] For instance, if your Ponazuril calibration curve spans from 1 ng/mL to 250 ng/mL, a suitable this compound concentration could be between 25 ng/mL and 100 ng/mL. The goal is to have a consistent and reliable signal from the internal standard that is not so high that it suppresses the analyte signal or so low that it is difficult to detect.
Q3: What are some typical concentration ranges for a Ponazuril calibration curve?
A3: The concentration range for a Ponazuril calibration curve can vary depending on the sensitivity of the analytical method and the expected concentration of the analyte in the samples. Based on published literature, here are some example ranges:
| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Ponazuril | 1 ng/mL | 250 ng/mL |
| Ponazuril | 10 ng/mL | 20,000 ng/mL (20 µg/mL) |
Q4: How should I prepare my stock and working solutions of this compound?
A4: this compound is typically supplied as a solid or in a solution of a known concentration. It is crucial to handle it with care and follow the supplier's instructions for storage and handling. Stock solutions should be prepared in a solvent in which this compound is readily soluble and stable. Subsequent dilutions are then made to prepare a working solution that can be added to all samples to achieve the desired final concentration. For water-containing oral formulations, it is recommended to use freshly prepared solutions, as the beyond-use date can be as short as 14 days when refrigerated.[2]
Q5: How stable are Ponazuril solutions?
A5: Studies on the stability of Ponazuril in plasma have shown that it is stable for at least 4 weeks when stored at -80°C. This suggests that with proper storage conditions, stock and working solutions of Ponazuril and this compound can be stable for a reasonable period. However, it is always good practice to prepare fresh working solutions regularly and to monitor the stability of stock solutions over time.
Troubleshooting Guide
Q1: My this compound (Internal Standard) signal is inconsistent across my samples. What could be the cause?
A1: Inconsistent internal standard signal can be due to several factors:
-
Pipetting Errors: Inaccurate or inconsistent addition of the this compound working solution to your samples. Ensure your pipettes are calibrated and your technique is consistent.
-
Sample Matrix Effects: The composition of your sample matrix can sometimes suppress or enhance the ionization of the internal standard in the mass spectrometer. Using a deuterated internal standard like this compound should minimize this, but significant variations in the matrix between samples could still have an effect.
-
Incomplete Dissolution: If the this compound is not fully dissolved in the working solution, it can lead to inconsistent concentrations being added to the samples. Ensure complete dissolution before use.
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can also lead to signal variability.
Q2: The peak shape of my this compound is poor. How can I improve it?
A2: Poor peak shape can be caused by:
-
Inappropriate Solvent: The solvent used to dissolve the this compound or the final sample solvent may not be compatible with the mobile phase, leading to peak distortion.
-
Column Overload: While less common with internal standards, injecting too high a concentration can lead to peak fronting or tailing.
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Column Degradation: A deteriorating analytical column can result in poor peak shapes for all compounds.
Q3: I am observing a signal for Ponazuril in my blank samples. What should I do?
A3: A signal in your blank samples indicates contamination.
-
Carryover: The most common cause is carryover from a previous injection of a high-concentration sample. Implement a robust needle wash protocol on your autosampler.
-
Contaminated Reagents or Glassware: Ensure that all solvents, reagents, and labware are free from Ponazuril contamination.
Experimental Protocols
Protocol 1: Preparation of Ponazuril and this compound Stock and Working Solutions
-
Ponazuril Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of Ponazuril standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Follow the same procedure as for the Ponazuril stock solution, using the this compound standard.
-
-
Ponazuril Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the Ponazuril stock solution to prepare a series of working standards at concentrations covering your desired calibration range.
-
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution to achieve the desired final concentration for addition to all samples.
-
Protocol 2: Preparation of a Calibration Curve
-
Label a series of microcentrifuge tubes for each point on your calibration curve (e.g., Blank, 1 ng/mL, 5 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL).
-
To each tube (except the blank), add the corresponding Ponazuril working standard solution.
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To all tubes (including the blank), add a fixed volume of the this compound internal standard working solution.
-
Add your sample matrix (e.g., blank plasma, buffer) to each tube to bring the final volume to a consistent level.
-
Vortex each tube to ensure thorough mixing.
-
Proceed with your sample preparation method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the prepared samples by LC-MS/MS.
-
Construct the calibration curve by plotting the peak area ratio (Ponazuril peak area / this compound peak area) against the concentration of Ponazuril.
Visualizations
References
Ponazuril-d3 Stability in Long-Term Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the long-term storage stability of Ponazuril-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated isotopologue of Ponazuril, a triazinetrione antiprotozoal agent. It is commonly used as an internal standard in pharmacokinetic and metabolic studies. The stability of this compound is critical for ensuring the accuracy and reliability of analytical data. Degradation of the standard can lead to inaccurate quantification of the target analyte.
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term stability data for this compound is not extensively published, based on data for the non-deuterated form and general guidelines for deuterated standards, the following conditions are recommended:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: If dissolved in an organic solvent like DMSO or methanol, store at -80°C. Aliquot solutions to avoid repeated freeze-thaw cycles.
Q3: How long can I expect this compound to be stable under recommended conditions?
A3: A study on the non-deuterated form, ponazuril, in feline plasma showed it to be stable for at least 4 weeks at -80°C with minimal degradation (less than 6% loss) observed over 12 weeks.[1] For this compound solid, a shelf-life of at least two years can be expected when stored at -20°C. For solutions stored at -80°C, it is best practice to prepare fresh solutions or re-verify their concentration after extended periods (e.g., > 6 months).
Q4: What are the potential degradation pathways for this compound?
A4: Ponazuril belongs to the triazinetrione class of compounds. While specific degradation pathways for this compound have not been detailed in the available literature, compounds with a triazinetrione ring can be susceptible to hydrolysis under strong acidic or basic conditions. The ether linkage in the molecule could also be a potential site for degradation under harsh conditions. Forced degradation studies are typically required to definitively identify degradation products.[2][3][4][5]
Q5: Is this compound sensitive to light?
A5: As a general precaution for analytical standards, it is recommended to protect this compound from light.[6] Storing it in amber vials or in the dark is advisable to prevent potential photolytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from the solid material. 2. Compare the performance of the new stock solution against the old one. 3. If the issue is resolved, discard the old stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. For daily use, a working solution can be prepared and stored at 2-8°C for a short period (verify stability for your specific solvent and concentration). |
| Deuterium-hydrogen (D-H) exchange. | 1. Avoid storage in acidic or basic aqueous solutions for prolonged periods, as this can promote D-H exchange.[7] 2. Use aprotic solvents for long-term storage of solutions. If aqueous solutions are necessary, prepare them fresh. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect solvent selection. | 1. Ponazuril is predicted to have low water solubility.[8] 2. The related compound, diclazuril, is soluble in DMSO (~5 mg/mL) and dimethylformamide (~5 mg/mL). 3. The parent compound, toltrazuril, is soluble in DMSO (~25 mg/mL) and DMF (~25 mg/mL), and slightly soluble in ethanol (~1 mg/mL).[9] 4. Start by dissolving this compound in a small amount of DMSO or DMF. 5. For aqueous working solutions, the organic stock solution can be further diluted with the aqueous buffer. It is recommended not to store aqueous solutions for more than a day.[9] |
| Precipitation upon dilution in aqueous buffer. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of organic co-solvent in the final solution, if compatible with your experimental setup. 3. Use sonication to aid dissolution. |
Data Presentation
Table 1: Stability of Ponazuril (non-deuterated) in Feline Plasma at -80°C
| Storage Duration (Days) | Average Drug Loss (%) |
| 0-28 | 0 |
| 35-70 | < 5 |
| 77-84 | 6 |
Data adapted from a study on ponazuril in feline plasma. This table provides an indication of the stability of the core molecule under these specific conditions.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Container | Light/Moisture Protection | Recommended Duration |
| Solid | -20°C | Tightly sealed vial | Protect from light and moisture | ≥ 2 years |
| Solution in Organic Solvent (e.g., DMSO, Methanol) | -80°C | Tightly sealed vial (amber recommended) | Protect from light | Up to 6 months (re-verification recommended for longer periods) |
| Aqueous Working Solution | 2-8°C | Tightly sealed vial (amber recommended) | Protect from light | ≤ 24 hours |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and run a gradient to increase the percentage of B over time to elute the analyte and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Stability Study Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). b. Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light). c. At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition. d. Dilute the aliquot to a suitable concentration for HPLC analysis. e. Inject the sample onto the HPLC system. f. Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak. g. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Handling Your Analytical Reference Standards [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ponazuril-d3 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression of Ponazuril-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate)[1][2]. This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method[1][3]. Even with a stable isotope-labeled internal standard like this compound, significant ion suppression can compromise the assay's performance[4].
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal internal standard for LC-MS analysis. Since it has a very similar chemical structure and physicochemical properties to the analyte (Ponazuril), it is expected to co-elute and experience similar degrees of ion suppression[5]. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by ion suppression can be compensated for, leading to more accurate and precise quantification. However, it is crucial to validate that the analyte and the SIL-IS are affected by the matrix in the same way[6].
Q3: What are the common sources of ion suppression in biological matrices?
Common sources of ion suppression in biological matrices such as plasma, serum, and tissue extracts include:
-
Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI)[7].
-
Salts and Buffers: High concentrations of salts from buffers used during sample preparation can significantly suppress the analyte signal.
-
Proteins and Peptides: Inadequately removed proteins and peptides can interfere with the ionization process.
-
Exogenous substances: Co-administered drugs, anticoagulants, or even plasticizers from lab consumables can co-elute and cause ion suppression[1].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues for this compound analysis.
Problem: Low or Inconsistent this compound Signal
Possible Cause 1: Co-elution of Matrix Components
-
How to Diagnose: Perform a post-column infusion experiment. Infuse a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal at the retention time of Ponazuril indicates the presence of co-eluting, suppressing agents[4].
-
Solutions:
-
Optimize Chromatographic Separation:
-
Modify the mobile phase gradient: A shallower gradient can improve the separation of Ponazuril from matrix interferences.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and resolve co-eluting peaks.
-
Use a different stationary phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to change the elution profile.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components[3]. However, this may compromise the limit of quantification.
-
Problem: Poor Accuracy and Precision
Possible Cause 2: Ineffective Sample Preparation
-
How to Diagnose: Evaluate the matrix factor (MF). The MF is calculated as the peak area of the analyte in a post-extraction spiked blank matrix sample divided by the peak area of the analyte in a neat solution at the same concentration[4]. An MF value less than 1 indicates ion suppression.
-
Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences. Optimization of the sorbent type, wash steps, and elution solvent is critical[7][8].
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Ponazuril from polar matrix components. The choice of extraction solvent and pH are key parameters to optimize[7].
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave significant amounts of matrix components in the extract[9].
-
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data from veterinary drug residue analysis methods, which can be used as a benchmark when developing a method for Ponazuril.
| Parameter | Sample Preparation Method | Analyte/Matrix | Typical Recovery (%) | Matrix Effect (%) | Reference |
| Recovery | Solid-Phase Extraction (SPE) | Various veterinary drugs in muscle | 85.0 - 109 | Not explicitly stated | [10] |
| Recovery | Liquid-Liquid Extraction (LLE) | Neurounina-1 in dog plasma | >90% | Not explicitly stated | [11] |
| Matrix Effect | Protein Precipitation | Tigecycline in human plasma | Not explicitly stated | 87 - 104 (IS-normalized) | [4] |
| Matrix Effect | SPE | Various pesticides in vegetables | Variable, IS can compensate | Varies by pesticide and matrix | [5] |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the LC-MS/MS system with the analytical column in place.
-
Using a syringe pump and a T-connector, infuse the this compound solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.
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Once a stable baseline signal for this compound is observed, inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation).
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.
Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from a plasma sample.
Methodology:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the Ponazuril and this compound from the cartridge with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Troubleshooting workflow for ion suppression of this compound.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ion Homeostasis, Osmotic Adjustment, and ROS Detoxification Underlie Pea Salinity Tolerance Induced by Pseudomonas putida RT12 [mdpi.com]
Ponazuril-d3 HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape with Ponazuril-d3 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in HPLC?
Poor peak shape in HPLC analysis of this compound can stem from a variety of factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.
-
Chemical Interactions:
-
Secondary Interactions: Ponazuril, a triazine-based compound, and its deuterated analog can interact with residual silanol groups on the surface of silica-based columns. These interactions can lead to peak tailing.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or broad peaks.[1][2]
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.
-
-
Chromatographic Conditions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silica stationary phase, influencing peak shape. Operating at a lower pH can often suppress the ionization of silanol groups, reducing tailing.[2]
-
Mobile Phase Composition: An improper ratio of organic solvent to aqueous buffer can lead to poor peak shape.
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention time and affect peak symmetry. Higher temperatures generally improve peak shape but can impact retention.[3]
-
-
System & Column Issues:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to voids or channels that cause peak splitting or tailing.
-
Contamination: A contaminated guard or analytical column can introduce interfering peaks or cause existing peaks to tail.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings can contribute to peak broadening.
-
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior and peak shape?
Deuterium labeling can sometimes lead to a phenomenon known as the chromatographic deuterium effect (CDE), where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[4][5][6] This is due to the subtle differences in polarity and hydrophobicity introduced by the heavier isotope. While this effect is usually small, it can potentially impact co-elution and peak shape if the chromatographic conditions are not optimized. However, for most applications using stable-labeled internal standards like this compound, the CDE is unlikely to be the primary cause of significant peak shape problems. The general factors affecting HPLC peak shape are more likely culprits.
Q3: What are the recommended starting HPLC conditions for this compound analysis?
Based on established methods for Ponazuril, a good starting point for developing an HPLC method for this compound would be a reversed-phase separation.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., Symmetry RP18), 5 µm particle size |
| Mobile Phase | 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled at 30-40°C |
Note: This is a starting point and may require optimization for your specific application and instrumentation.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ponazuril-d3 in Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ponazuril-d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of the antiprotozoal drug Ponazuril. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision. The three deuterium atoms are located on the N-methyl group of the triazinetrione ring, denoted as (N-methyl-d3).[1]
Q2: Is isotopic exchange a significant concern with this compound?
The deuterium labels on the N-methyl group of this compound are located on a carbon atom and are not readily exchangeable under typical analytical conditions.[2] Carbon-deuterium bonds are generally stable, and hydrogens on methyl groups are not considered "labile" or prone to back-exchange with protons from solvents like water or mobile phases. Therefore, significant isotopic exchange is not expected to be a primary source of quantitative error when using this compound. However, it is always good practice to verify the isotopic stability under your specific experimental conditions.
Q3: What are the main advantages of using this compound as an internal standard?
Using a stable isotope-labeled internal standard like this compound offers several advantages in quantitative analysis:[2][3]
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Compensates for Matrix Effects: It co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: It accounts for losses during extraction, concentration, and other sample processing steps.
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Improves Precision and Accuracy: By normalizing the analyte response to the internal standard response, it reduces the impact of injection volume variations and instrument drift.
Q4: Can this compound and unlabeled Ponazuril be chromatographically separated?
In some cases, deuterated standards can exhibit slightly different retention times compared to their unlabeled counterparts due to the kinetic isotope effect. This is more common with a higher number of deuterium substitutions. While the three deuterium atoms in this compound are unlikely to cause significant separation under standard reversed-phase LC conditions, it is essential to verify the co-elution of Ponazuril and this compound during method development.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or High Variability in Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Instability (Back-Exchange) | Although unlikely for this compound, verify the stability of the deuterium labels. Prepare a sample of this compound in a non-deuterated solvent matching your final sample composition and incubate it under the same conditions as your study samples. Analyze the sample by MS to check for any decrease in the mass-to-charge ratio (m/z) of the internal standard. | The m/z of this compound should remain constant. If a shift to a lower m/z is observed, this indicates isotopic exchange, and the experimental conditions (e.g., pH, temperature) should be re-evaluated. |
| Cross-Contamination/Isotopic Contribution | The unlabeled Ponazuril standard may contain trace amounts of this compound, or vice-versa. Analyze the pure standards to check for isotopic purity. | The unlabeled standard should not show a significant signal at the m/z of the deuterated standard, and the deuterated standard should have a high isotopic purity. If there is significant overlap, a correction factor may be needed, or a new, purer standard should be sourced.[4][5] |
| Non-Linearity at High Analyte Concentrations | At very high analyte-to-internal standard ratios, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, leading to non-linearity. | Dilute the samples to fall within a linear range of the calibration curve. |
| Matrix Effects | Despite using an internal standard, severe matrix effects can still impact quantification. | Further optimize sample preparation to remove interfering matrix components. Evaluate different ionization sources or parameters. |
| Pipetting or Dilution Errors | Inaccurate preparation of standards or samples. | Review and verify all dilution and pipetting steps. Use calibrated pipettes. |
Issue 2: Unexpected Peaks in the Mass Spectrum of this compound Standard
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impurity in the Standard | Analyze the this compound standard by itself using a high-resolution mass spectrometer to identify any impurities. | The mass spectrum should be clean, with the primary peak corresponding to the expected m/z of this compound. |
| In-source Fragmentation | The this compound molecule may be fragmenting in the ion source of the mass spectrometer. | Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. |
| Formation of Adducts | This compound may form adducts with ions present in the mobile phase (e.g., sodium, potassium, ammonium). | Identify the adducts by their characteristic m/z shifts. If adduct formation is inconsistent, modify the mobile phase composition or use a purer solvent. |
Experimental Protocols
Protocol 1: Evaluation of this compound Isotopic Stability
This protocol is designed to verify the stability of the deuterium labels on this compound under the specific conditions of your analytical method.
-
Preparation of Incubation Solution: Prepare a solution of this compound at a known concentration in a solvent that mimics the final composition of your prepared samples (e.g., post-extraction solvent, mobile phase).
-
Incubation:
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the same conditions as your typical sample queue (e.g., autosampler temperature, duration).
-
Include a "time zero" aliquot that is analyzed immediately.
-
Analyze other aliquots at various time points (e.g., 4, 8, 12, 24 hours).
-
-
LC-MS Analysis:
-
Inject the aliquots into the LC-MS system.
-
Acquire full scan mass spectra for each time point, focusing on the m/z range of Ponazuril and this compound.
-
-
Data Analysis:
-
Examine the mass spectra for any new peaks at m/z values corresponding to the loss of one or more deuterium atoms (m/z -1, -2, or -3 from the parent ion of this compound).
-
Calculate the ratio of the peak area of any potential exchange products to the peak area of the intact this compound.
-
Data Presentation:
| Time Point (hours) | This compound Peak Area | Peak Area of (M-1) | Peak Area of (M-2) | Peak Area of (M-3) | % Exchange |
| 0 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
M-1, M-2, M-3 represent the mass of this compound minus 1, 2, and 3 daltons, respectively.
Visualization of Experimental Workflow
Caption: Workflow for assessing the isotopic stability of this compound.
Logical Diagram for Troubleshooting Inaccurate Quantification
Caption: Decision tree for troubleshooting inaccurate quantification results.
References
- 1. This compound | TRC-P689427-1MG | LGC Standards [lgcstandards.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ponazuril-d3 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Ponazuril-d3 in their analytical experiments. Given the hydrophobic nature of this compound, special attention to autosampler cleaning protocols is crucial for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Ponazuril, a triazine-based antiprotozoal agent. Its chemical structure lends it a high degree of hydrophobicity (high logP) and low water solubility.[1] These properties cause it to adsorb readily to surfaces within the autosampler, such as the needle, injection valve, and tubing, leading to carryover in subsequent injections.[2]
Q2: What are the common signs of this compound carryover?
The most common sign of carryover is the appearance of a this compound peak in a blank injection that is run immediately after a high-concentration sample. This can lead to inaccurate quantification of low-concentration samples and false-positive results.
Q3: What is an acceptable level of carryover?
Ideally, carryover should be nonexistent. However, a common industry benchmark is that the carryover peak in a blank injection should be less than 0.1% of the peak area of the preceding high-concentration standard. For bioanalytical methods, regulatory guidelines often require that the response in a blank sample following the highest calibration standard be no more than 20% of the response of the lower limit of quantification (LLOQ).
Q4: How can I confirm that the observed carryover is from the autosampler?
To isolate the source of carryover, you can perform a series of diagnostic injections. If injecting a blank sample using the autosampler shows a carryover peak, but a direct manual injection of a blank (bypassing the autosampler needle and valve) does not, the carryover is likely originating from the autosampler.
Troubleshooting Guide
Carryover of this compound is a multifaceted issue that can often be resolved by systematically evaluating and optimizing your autosampler wash protocol.
Step 1: Evaluate Your Current Wash Solvents
The choice of wash solvent is critical for effectively removing a hydrophobic compound like this compound. A wash solvent should be strong enough to solubilize this compound from the autosampler components.
Recommendations:
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Primary Wash Solvent (Strong Solvent): Use a solvent in which this compound is highly soluble. Based on its hydrophobic nature, consider the following:
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Acetonitrile (ACN)
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Methanol (MeOH)
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Isopropanol (IPA)
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A mixture of organic solvents, for example, 1:1 (v/v) Acetonitrile/Isopropanol.
-
-
Secondary Wash Solvent (Weak Solvent): This is typically used to rinse the system of the strong solvent and prepare it for the initial mobile phase conditions. A common choice is a mixture that matches the initial mobile phase composition, such as 90:10 Water/Acetonitrile.
Step 2: Optimize the Wash Protocol
A single, small-volume wash may not be sufficient. Experiment with the following parameters:
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Increase Wash Volume: A larger volume of wash solvent provides more effective rinsing.
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Increase Number of Wash Cycles: Multiple wash cycles with fresh solvent are more effective than a single large-volume wash.
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Needle Wash Location: Utilize both internal and external needle wash functions if your autosampler has them. The outside of the needle can be a significant source of carryover.
Step 3: Investigate the Sample Diluent
The solvent used to dissolve your this compound standards and samples can influence carryover. A diluent that keeps the analyte fully solubilized is crucial. If this compound precipitates in the sample vial or within the autosampler, carryover will be exacerbated.
Recommendation:
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Ensure your sample diluent has sufficient organic content to maintain this compound solubility. If your mobile phase is highly aqueous at the start of the gradient, consider using a diluent with a higher organic percentage than the initial mobile phase.
Step 4: Inspect Autosampler Hardware
If software-based optimizations are insufficient, inspect the physical components of the autosampler.
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Injection Valve Rotor Seal: This is a common site for carryover. Scratches or wear can create areas where this compound can be retained.
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Needle and Needle Seat: Inspect for scratches or blockages.
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Tubing: Ensure all connections are secure and there are no dead volumes.
Quantitative Data on Carryover Reduction
The following table provides illustrative examples of how different wash protocols can impact carryover for a hydrophobic compound like this compound. These are representative values and actual results may vary depending on the LC-MS system, column, and mobile phase used.
| Wash Protocol | Injection Volume (µL) | Analyte Concentration (ng/mL) | Carryover (%) |
| Protocol A: Basic Single rinse with 50:50 ACN/Water | 5 | 1000 | ~1.5% |
| Protocol B: Increased Volume Single rinse with 100% ACN (500 µL) | 5 | 1000 | ~0.5% |
| Protocol C: Multiple Solvents Rinse 1: 100% IPA (200 µL)Rinse 2: 100% ACN (200 µL)Rinse 3: 50:50 ACN/Water (200 µL) | 5 | 1000 | < 0.1% |
| Protocol D: Optimized Dual rinse cycle with 1:1 ACN/IPA (500 µL per cycle) | 5 | 1000 | < 0.05% |
Experimental Protocols
Protocol 1: Standard Autosampler Wash Method
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Wash Solvent A (Strong): 100% Acetonitrile.
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Wash Solvent B (Weak): 90:10 Water/Acetonitrile.
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Wash Program:
-
Aspirate 500 µL of Wash Solvent A.
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Dispense to waste.
-
Repeat step 3a-3b two more times.
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Aspirate 500 µL of Wash Solvent B.
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Dispense to waste.
-
-
Injection Mode: Partial loop injection.
Protocol 2: Enhanced Multi-Solvent Wash Method for Stubborn Carryover
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Wash Solvent A (Strong 1): 1:1 (v/v) Acetonitrile/Isopropanol.
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Wash Solvent B (Strong 2): 100% Acetonitrile.
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Wash Solvent C (Weak): Mobile Phase A (e.g., Water with 0.1% Formic Acid).
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Wash Program:
-
Perform a pre-injection rinse with 200 µL of Wash Solvent C.
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Inject the sample.
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Perform a post-injection rinse with 500 µL of Wash Solvent A.
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Perform a second post-injection rinse with 500 µL of Wash Solvent B.
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Perform a final rinse with 200 µL of Wash Solvent C.
-
-
Injection Mode: Consider using a full loop injection to ensure the entire sample path is flushed.
Visual Troubleshooting Workflows
Caption: A stepwise workflow for troubleshooting this compound carryover.
Caption: Common sources of this compound adsorption in an autosampler.
References
Improving recovery of Ponazuril-d3 from complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Ponazuril-d3 from complex biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a deuterated internal standard for Ponazuril, from biological matrices.
Issue 1: Low or Inconsistent Recovery of this compound
Low or erratic recovery of the internal standard can lead to inaccurate quantification of the target analyte, Ponazuril. The following sections provide potential causes and solutions.
Potential Cause A: Suboptimal Sample Preparation Technique
The choice of extraction method is critical for achieving high and reproducible recovery. Ponazuril is a triazine compound, and its physicochemical properties should guide the selection of the extraction technique.
Solutions:
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Method Selection: For plasma samples, Liquid-Liquid Extraction (LLE) has been shown to be effective. A method using chloroform as the extraction solvent has demonstrated over 95% recovery for Ponazuril.[1] Solid-Phase Extraction (SPE) can also be a viable alternative, particularly for cleaner extracts.
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Optimization of LLE:
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Solvent Choice: While chloroform is effective, other organic solvents like ethyl acetate or a mixture of solvents could be tested to optimize recovery based on the specific matrix.
-
pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency of triazine compounds. Experiment with adjusting the sample pH to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent.
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Extraction Volume & Repetition: Ensure a sufficient volume of extraction solvent is used. Performing the extraction two or three times with fresh solvent can significantly improve recovery.
-
-
Optimization of SPE:
-
Sorbent Selection: For triazine compounds, C18 or polymeric sorbents are often used. The choice will depend on the specific matrix and interfering substances.
-
Wash and Elution Solvents: Optimize the composition and volume of the wash and elution solvents to selectively remove interferences while ensuring complete elution of this compound.
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Potential Cause B: Matrix Effects
Components in the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or the analytical detection, leading to apparent low recovery or ion suppression/enhancement in mass spectrometry.
Solutions:
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Protein Precipitation: If using a "dilute-and-shoot" or simple protein precipitation method (e.g., with acetonitrile or methanol), high protein binding of Ponazuril could lead to co-precipitation and low recovery. Ensure complete protein denaturation and dissociation of the analyte. Consider a more rigorous extraction method like LLE or SPE to remove matrix components.
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Phospholipid Removal: Phospholipids are a common source of matrix effects in LC-MS analysis. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
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Sample Dilution: Diluting the sample with a suitable buffer before extraction can minimize the impact of matrix components.
Potential Cause C: Analyte Instability
This compound may degrade during sample collection, storage, or processing, leading to lower than expected concentrations.
Solutions:
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Storage Conditions: Studies have shown that Ponazuril is stable in plasma for at least 28 days when stored at -80°C with minimal loss over 84 days.[1][2][3] Ensure samples are stored at appropriate temperatures to prevent degradation.
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pH and Temperature during Extraction: Avoid extreme pH and high temperatures during the extraction process, as these conditions can potentially lead to the degradation of triazine compounds.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can affect analyte stability. A study on Ponazuril in feline plasma suggests that the drug is stable for at least one freeze-thaw cycle.[1]
Logical Workflow for Troubleshooting Low Recovery
The following diagram illustrates a step-by-step approach to troubleshooting low recovery of this compound.
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Ponazuril that affect its extraction?
A1: Ponazuril is a triazine derivative, also known as toltrazuril sulfone. It is poorly soluble in water, which makes it suitable for extraction from aqueous biological fluids using an appropriate organic solvent in LLE or retention on a hydrophobic sorbent in SPE.
Q2: What is a good starting point for a sample preparation method for this compound in plasma?
A2: A liquid-liquid extraction (LLE) with chloroform is a validated starting point with reported recoveries of over 95% for Ponazuril.[1] See the detailed experimental protocol below.
Q3: My recovery is still low after optimizing the extraction. What else could be the problem?
A3: If you have optimized your extraction protocol and are still experiencing low recovery, consider the following:
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Adsorption: Ponazuril, being a relatively hydrophobic molecule, might adsorb to plasticware. Using low-retention tubes and tips can help mitigate this issue.
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Inaccurate Spiking Concentration: Double-check the concentration of your this compound spiking solution. Errors in the preparation of the internal standard solution will directly impact the calculated recovery.
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Instrumental Issues: Ensure that your analytical instrument (e.g., LC-MS/MS) is performing optimally. Low sensitivity or issues with the ion source can be mistaken for low recovery.
Q4: Can I use protein precipitation for the extraction of this compound?
A4: While protein precipitation is a simple and fast technique, it may result in lower recovery and significant matrix effects for Ponazuril due to its potential for high protein binding. If you choose this method, it is crucial to validate it thoroughly and compare the results with a more exhaustive extraction method like LLE or SPE.
Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Typical Recovery | >95% (with chloroform)[1] | Method dependent, but generally high with optimization. | Can be lower and more variable due to matrix effects. |
| Selectivity | Good | Excellent | Fair |
| Throughput | Moderate | Can be automated for high throughput | High |
| Cost per Sample | Low | High | Low |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a validated method for Ponazuril.[1]
-
Sample Preparation:
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Thaw plasma samples at room temperature.
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Vortex the samples to ensure homogeneity.
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-
Spiking:
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To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
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-
Extraction:
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Add 500 µL of chloroform to the plasma sample.
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Vortex vigorously for 1 minute to ensure thorough mixing.
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Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
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-
Solvent Evaporation:
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
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Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.
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-
Reconstitution:
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Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
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Vortex for 30 seconds.
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-
Analysis:
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Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
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Workflow for LLE
Caption: A step-by-step workflow for the liquid-liquid extraction of this compound.
References
Dealing with co-eluting interferences with Ponazuril-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponazuril-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Ponazuril, a triazine-based antiprotozoal agent. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of this compound to samples allows for accurate quantification of Ponazuril by correcting for variations in sample preparation, injection volume, and matrix effects.
Q2: My this compound signal is low or absent. What are the potential causes?
Several factors could lead to a low or absent this compound signal. A systematic approach to troubleshooting is recommended.
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Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common cause. Review your extraction protocol, ensuring solvents are appropriate and mixing steps are adequate.
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LC-MS/MS System Performance:
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Injection Issues: Check for blockages in the autosampler needle, syringe, or sample loop.
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Chromatography: A compromised column or incorrect mobile phase composition can lead to poor peak shape or no elution.
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Mass Spectrometer: Verify that the MS is properly tuned and that the correct precursor and product ions for this compound are being monitored.
-
-
Standard Solution Integrity: Ensure the this compound stock and working solutions have been stored correctly and have not degraded.
Q3: I am observing a high background or interfering peaks at the retention time of this compound. What could be the source?
High background or interfering peaks can compromise the accuracy of your results. Potential sources include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound. Phospholipids are common culprits in plasma samples.
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Contamination: Contamination can be introduced from various sources, including sample collection tubes, solvents, and the LC-MS/MS system itself.
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Metabolites: While Ponazuril is primarily excreted unchanged, it is a metabolite of Toltrazuril. If the study involves Toltrazuril administration, residual Toltrazuril or its other metabolites might cause interference.[1]
-
Co-administered Drugs: Other drugs or their metabolites administered during a study could potentially co-elute and interfere with the analysis.
Troubleshooting Guides
Issue 1: Co-eluting Interference with this compound Signal
Symptoms:
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Distorted peak shape for this compound.
-
Inconsistent this compound peak area across a batch of samples.
-
An additional peak is observed at or near the retention time of this compound in the corresponding mass transition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interference.
Detailed Steps:
-
Analyze a Blank Matrix Sample: Prepare and inject a blank matrix sample (e.g., plasma from an untreated animal) without the addition of this compound. If the interfering peak is present, it originates from the biological matrix itself.
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate the interference from this compound. A shallower gradient around the elution time of interest can improve resolution.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.
-
-
Modify Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol to selectively remove interfering components. Different sorbents and wash steps can be tested.
-
Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity during LLE to improve the cleanup of the sample.
-
Issue 2: Inconsistent Internal Standard Response (Ion Suppression/Enhancement)
Symptoms:
-
The peak area of this compound varies significantly between samples, even though the same amount was added.
-
The accuracy and precision of the quality control (QC) samples are outside of acceptable limits.
Troubleshooting Workflow:
Caption: Workflow for addressing ion suppression or enhancement.
Detailed Steps:
-
Post-Column Infusion Experiment: Infuse a constant flow of a this compound solution into the MS source while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Modify Chromatography: Adjust the chromatographic method to move the elution of Ponazuril and this compound away from the region of ion suppression.
-
Improve Sample Cleanup: Enhance the sample preparation method to remove the matrix components causing the ion suppression. Techniques like SPE are generally more effective at removing phospholipids than protein precipitation.
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Experimental Protocols
Protocol 1: Ponazuril Extraction from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Parameters for Ponazuril Analysis
These are starting parameters and should be optimized for your instrument.
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Ponazuril | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized |
Data Presentation
Table 1: Example MRM Transitions for Ponazuril and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ponazuril | 458.1 | 396.1 |
| This compound | 461.1 | 399.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Troubleshooting Summary for Co-eluting Interferences
| Symptom | Potential Cause | Recommended Action |
| Peak tailing or fronting for this compound | Co-eluting matrix component | Optimize chromatographic gradient, change column chemistry. |
| Split peak for this compound | Contamination in the injector or column | Flush the system, replace the guard column or column. |
| Unexpected peak in the this compound MRM channel | Isobaric interference from a metabolite or co-administered drug | Review study design for co-administered drugs. If necessary, develop a higher resolution chromatographic method. |
References
Validation & Comparative
Revolutionizing Bioanalysis: A Comparative Guide to Ponazuril Quantification Using Ponazuril-d3 Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ponazuril, a potent antiprotozoal agent. We will explore the validation of a cutting-edge Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Ponazuril-d3, and compare its performance against a conventional High-Performance Liquid Chromatography (HPLC) method with a non-deuterated internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Ponazuril, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision in analytical results.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standard
The following tables summarize the validation parameters for two distinct analytical methods for Ponazuril quantification. Method A represents a state-of-the-art LC-MS/MS method employing this compound as the internal standard. While a complete, publicly available validation report for a method using this compound is not available, the data presented is based on the expected performance enhancements of using a deuterated internal standard in LC-MS/MS analysis and typical validation parameters outlined in regulatory guidelines.[3][4] Method B outlines the performance of a published HPLC-UV method using Diclazuril as an internal standard.
Table 1: Method Performance Characteristics
| Parameter | Method A: LC-MS/MS with this compound (Expected) | Method B: HPLC-UV with Diclazuril[1] |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 µg/mL (100 ng/mL) |
| Intra-day Precision (%CV) | <15% | 3.7% to 10% |
| Inter-day Precision (%CV) | <15% | 2.1% to 5.5% |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated |
| Analyte Recovery | Consistent and reproducible | 99% |
| Internal Standard Recovery | Tracks analyte recovery | 94% |
| Matrix Effect | Significantly minimized | Potential for uncompensated variability |
Table 2: Summary of Key Method Validation Parameters
| Validation Parameter | Method A: LC-MS/MS with this compound (Expected) | Method B: HPLC-UV with Diclazuril[1] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Robustness | High | Moderate |
| Throughput | High | Moderate |
Experimental Protocols
Method A: LC-MS/MS with this compound (Representative Protocol)
This protocol is a representative example of a modern bioanalytical method for the quantification of Ponazuril in a biological matrix (e.g., plasma) using LC-MS/MS and a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ponazuril: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion+3 > product ion)
-
Method B: HPLC-UV with Diclazuril Internal Standard
This protocol is based on a published method for the analysis of Ponazuril in feline plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Diclazuril internal standard (100 µg/mL).
-
Add 2 mL of chloroform for liquid-liquid extraction.
-
Rock for 15 minutes and then centrifuge at 1,000 x g for 20 minutes.
-
Transfer the organic layer to a glass tube and evaporate to dryness with nitrogen gas.
-
Reconstitute the sample in 250 µL of mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with UV detector
-
Column: Symmetry RP18 column
-
Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid and acetonitrile.
-
Detection: UV absorption at 254 nm.
-
Injection Volume: 100 µL
Visualizing the Advantage: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the mechanism of action of Ponazuril.
Caption: Analytical workflow for Ponazuril quantification.
Caption: Mechanism of action of Ponazuril.
References
- 1. lcms.cz [lcms.cz]
- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Ponazuril Analysis: Ponazuril-d3 vs. Diclazuril
For researchers, scientists, and drug development professionals, the accurate quantification of the anticoccidial drug Ponazuril is critical. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the isotopically labeled internal standard Ponazuril-d3 and the structural analog internal standard, diclazuril, for the analysis of Ponazuril.
The ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thus providing accurate correction for variations during sample preparation and analysis. This comparison examines the performance of a deuterated analog, this compound, against a commonly used structural analog, diclazuril.
Performance Data Summary
| Performance Parameter | Diclazuril (Structural Analog IS) | This compound (Isotopically Labeled IS) |
| Linearity | 0.1–25 µg/mL (r² > 0.99)[1] | Expected to be similar or better across the desired concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | Expected to be similar, potentially lower due to reduced background interference. |
| Intra-day Precision (%CV) | 3.7 to 10%[1] | Expected to be consistently low, typically <15%. |
| Inter-day Precision (%CV) | 2.1 to 5.5%[1] | Expected to be consistently low, typically <15%. |
| Accuracy (%Recovery) | Average Ponazuril recovery: 99%[1] | Expected to provide the most accurate correction, leading to high accuracy. |
| Recovery of Internal Standard | Average diclazuril recovery: 94%[1] | Expected to be nearly identical to Ponazuril due to identical chemical properties. |
| Matrix Effects | Potential for differential matrix effects compared to Ponazuril. | Expected to experience identical matrix effects as Ponazuril, providing superior correction. |
The Case for this compound: The Ideal Internal Standard
This compound is a stable isotope-labeled version of Ponazuril, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical physicochemical properties to the parent compound.
Advantages:
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Co-elution: this compound will have a retention time almost identical to that of Ponazuril, ensuring that both compounds are subjected to the same chromatographic conditions and matrix effects at the same point in time.
-
Identical Extraction Recovery: Due to its structural and chemical similarity, this compound will exhibit the same extraction efficiency as Ponazuril from various biological matrices.
-
Correction for Matrix Effects: This is the most significant advantage. Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source, are a major source of variability in LC-MS/MS assays. As this compound is chemically identical to Ponazuril, it will experience the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification of the analyte.
Diclazuril: A Validated Structural Analog Alternative
Diclazuril is another triazine-based anticoccidial drug and is structurally similar to Ponazuril. It has been successfully used as an internal standard in a validated HPLC method for the quantification of Ponazuril in feline plasma[1].
Advantages:
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Validated Method Available: A detailed, validated analytical method using diclazuril as an internal standard is available in the scientific literature, providing a clear protocol and established performance characteristics[1].
-
Cost-Effective: Structural analogs are often more readily available and less expensive than their isotopically labeled counterparts.
Limitations:
-
Different Retention Time: As a different molecule, diclazuril will have a different retention time than Ponazuril. This means it may not experience the exact same matrix effects, which can vary over the course of a chromatographic run.
-
Potential for Differential Extraction Recovery: While structurally similar, differences in physicochemical properties could lead to variations in extraction recovery compared to Ponazuril, especially in complex matrices.
Experimental Protocols
Key Experiment: Ponazuril Quantification in Plasma using Diclazuril as Internal Standard
This protocol is based on the method described by Cox et al. (2021)[1].
1. Sample Preparation:
- Thaw frozen plasma samples at room temperature.
- Vortex-mix the plasma sample.
- Transfer 100 µL of plasma to a clean tube.
- Add 10 µL of diclazuril internal standard solution (100 µg/mL in methanol).
- Add 2 mL of chloroform.
- Vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the solvent under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Analysis:
- HPLC System: Waters 2695 Separation Module with a 2487 dual-wavelength ultraviolet detector, or equivalent.
- Column: Waters Symmetry Shield RP18 (4.6 mm × 150 mm, 5 µm), or equivalent.
- Mobile Phase: 0.1% formic acid in water and acetonitrile (50:50, v/v).
- Flow Rate: 1.1 mL/min.
- Injection Volume: 50 µL.
- Detection Wavelength: 254 nm.
- Quantification: Calculate the peak area ratio of Ponazuril to diclazuril.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow for Ponazuril analysis and the rationale for selecting an internal standard.
Caption: Experimental workflow for Ponazuril analysis.
Caption: Analyte and internal standard relationship.
Conclusion
The choice between this compound and a structural analog like diclazuril as an internal standard for Ponazuril analysis depends on the specific requirements of the assay.
-
For the highest level of accuracy and precision, especially in complex biological matrices, this compound is the superior choice. Its identical chemical behavior to the analyte provides the most effective correction for variations in sample preparation and matrix effects, which is crucial for regulatory submissions and clinical studies.
-
Diclazuril represents a viable and validated alternative. For routine analysis or in situations where cost is a significant factor, the use of diclazuril can provide reliable results, as demonstrated by the published method. However, careful validation is required to ensure that it adequately corrects for variability in the specific matrix being analyzed.
Researchers should weigh the need for the highest possible data quality against practical considerations such as cost and the availability of a validated method when selecting an internal standard for Ponazuril analysis.
References
Comparative bioavailability studies of Ponazuril formulations with Ponazuril-d3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ponazuril formulations based on available pharmacokinetic data. It details experimental protocols and presents quantitative data to aid in the selection and development of optimal drug delivery systems.
Ponazuril, a triazine antiprotozoal agent, is widely used in veterinary medicine. Understanding its bioavailability with different formulations is crucial for optimizing therapeutic efficacy. This guide summarizes key pharmacokinetic parameters from studies investigating various Ponazuril formulations and administration conditions.
Quantitative Data Summary
The following tables present a comparative summary of key pharmacokinetic parameters of Ponazuril in horses and other animal species under different formulation conditions.
Table 1: Comparative Pharmacokinetic Parameters of Ponazuril in Horses
| Formulation/Administration | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (h·μg/mL) | Bioavailability (%) | Reference |
| Oral Paste | 5 | 4.5 ± 1.0 | - | - | Not Reported | [1][2] |
| Oral Paste with Corn Oil | 5 | 6.2 ± 0.9 | - | - | Not Reported | [1][2] |
| Oral Suspension in DMSO | Not Reported | Not Reported | Not Reported | Not Reported | ~71% | |
| Aqueous Suspension | Not Reported | Not Reported | Not Reported | Not Reported | ~24% |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Ponazuril in Other Species
| Species | Formulation/Administration | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (h·μg/mL) | Bioavailability (%) | Reference |
| Piglets | Oral Suspension | 20 | ~18 | ~48 | Not Reported | 81% | [3] |
| Piglets | Intravenous | 20 | - | - | Not Reported | 100% (Reference) | [3] |
Pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
This section details the methodologies employed in the cited studies to determine the bioavailability of Ponazuril.
Comparative Bioavailability Study in Horses (Oral Paste vs. Oral Paste with Corn Oil)
-
Animal Subjects: Ten adult horses of mixed sex and breed were used in the study. The health of the animals was confirmed by a veterinarian prior to the commencement of the study.
-
Study Design: The horses were divided into two treatment groups (n=5 per group).
-
Group 1: Received a single oral dose of Ponazuril paste (5 mg/kg).
-
Group 2: Received a single oral dose of Ponazuril paste (5 mg/kg) co-administered with 2 ounces of corn oil.
-
-
Drug Administration: Ponazuril paste was administered orally to each horse. For the second group, corn oil was administered immediately after the Ponazuril paste.
-
Sample Collection: Blood samples were collected from the jugular vein into heparinized tubes at predetermined time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.[1][2]
Bioavailability Study in Piglets (Oral Suspension vs. Intravenous)
-
Animal Subjects: Healthy piglets, 10-14 days of age, were used in the study.[3]
-
Study Design: The piglets were divided into two groups for a parallel study design.
-
Drug Administration: The oral suspension was administered via gavage. The intravenous solution was administered via the ear vein.
-
Sample Collection: Blood samples were collected at specified time intervals post-dosing. Plasma was harvested and stored frozen until bioanalysis.[3]
Bioanalytical Method: HPLC-UV
A representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ponazuril in plasma is described below. While more sensitive LC-MS/MS methods using a deuterated internal standard like Ponazuril-d3 are common, this provides a detailed example of a validated method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Diclazuril, 100 µg/mL).[4]
-
Add 2 mL of chloroform and vortex for 1 minute.[4]
-
Centrifuge at 1,000 x g for 20 minutes.[4]
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: The method should be linear over a defined concentration range (e.g., 0.1 to 25 µg/mL).[4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits as per regulatory guidelines.
-
Recovery: The extraction recovery of Ponazuril and the internal standard should be consistent and reproducible.
-
Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. For this method, a typical LOQ is 0.1 µg/mL.[4]
-
Visualizations
The following diagram illustrates a typical experimental workflow for a comparative bioavailability study of different Ponazuril formulations.
Caption: Experimental workflow for a comparative bioavailability study.
References
- 1. Effects of coadministration of corn oil and ponazuril on serum and cerebrospinal fluid concentrations of ponazuril in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical RP-HPLC method for the determination of ponazuril in plasma [m.x-mol.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical RP-HPLC method for the determination of ponazuril in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Ponazuril Assays Between Laboratories Utilizing Ponazuril-d3
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ponazuril in biological matrices, with a specific focus on the pivotal role of the deuterated internal standard, Ponazuril-d3, in ensuring inter-laboratory consistency and data reliability. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of assay performance and the experimental protocols necessary for successful cross-validation.
I. Introduction
Ponazuril is a triazine-based antiprotozoal agent widely used in veterinary medicine. Accurate and precise quantification of Ponazuril in biological samples is critical for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2]
To ensure that analytical data is comparable and reliable across different laboratories, robust method validation and cross-validation are essential. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of this process. This compound mimics the chemical and physical properties of Ponazuril, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing analytical error and improving data accuracy. This guide outlines the typical performance of validated Ponazuril assays and provides a framework for inter-laboratory comparison.
II. The Role of this compound in Ensuring Assay Consistency
The fundamental principle behind using this compound as an internal standard is its co-elution with the unlabeled Ponazuril analyte and its identical behavior during extraction and ionization. By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains constant even if absolute peak intensities fluctuate. This normalization is critical for achieving reproducible results between different laboratories, which may have minor variations in equipment and procedures.
Figure 1: Logical workflow illustrating the use of this compound as an internal standard for accurate Ponazuril quantification.
III. Comparative Performance of Ponazuril Assays
The following tables summarize typical performance characteristics of validated LC-MS/MS methods for Ponazuril quantification from different studies, providing a benchmark for what can be expected during an inter-laboratory comparison.
Table 1: Linearity and Quantification Limits
| Parameter | Laboratory A (Example) | Laboratory B (Example) |
| Linear Range | 0.1 - 25 µg/mL[3] | 0.5 - 25 µg/L[2] |
| Correlation Coefficient (r²) | > 0.99[3] | 0.9868 - 0.9999[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] | 0.5 - 2 ng/g[2] |
Table 2: Accuracy and Precision
| Parameter | Laboratory A (Example) | Laboratory B (Example) |
| Intraday Precision (%CV) | 3.7 - 10%[3] | 0.43 - 7.62%[5] |
| Interday Precision (%CV) | 2.1 - 5.5%[3] | 0.65 - 6.43%[5] |
| Accuracy (Mean Recovery %) | 99% (Ponazuril)[3] | 89.6 - 102.0%[5] |
| Internal Standard Recovery % | 94% (Diclazuril)[3] | Not Specified |
IV. Standardized Experimental Protocol for Ponazuril Quantification
To facilitate successful cross-validation, a standardized protocol is paramount. The following outlines a typical LC-MS/MS methodology.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Extraction: Add a suitable organic solvent (e.g., chloroform or acetonitrile/methanol mixture).[2][3]
-
Vortex and Centrifuge: Mix vigorously for 15 minutes, followed by centrifugation at 1,000 x g for 20 minutes to separate the layers.[3]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the residue in 250 µL of the mobile phase.[3]
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., Poroshell 120SB C18 or Phenomenex Kinetex C18) is commonly used for separation.[2][6]
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
3. Method Validation Parameters
The method should be validated according to established guidelines (e.g., FDA or CODEX) to assess linearity, accuracy, precision, selectivity, and stability.[6]
V. Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for a two-laboratory cross-validation study.
Figure 2: A typical workflow for an inter-laboratory cross-validation of a Ponazuril assay.
VI. Conclusion
Successful cross-validation of Ponazuril assays between laboratories is achievable through the implementation of a standardized analytical protocol and the mandatory use of a stable isotope-labeled internal standard like this compound. The data presented in this guide, synthesized from various validated methods, demonstrates that high levels of accuracy and precision are attainable. By adhering to the outlined experimental procedures and validation benchmarks, researchers can ensure the generation of consistent, reliable, and comparable data, which is fundamental for advancing veterinary drug development and research.
References
- 1. d-nb.info [d-nb.info]
- 2. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Determining Limits of Detection and Quantification for Ponazuril: A Comparative Look at Ponazuril-d3
Understanding LOD and LOQ
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.
Performance Data: Ponazuril
The following table summarizes the limit of quantification data for non-deuterated Ponazuril found in a published study. This data serves as a benchmark for what can be expected in a bioanalytical method.
| Compound | Method | Matrix | Limit of Quantification (LOQ) |
| Ponazuril | RP-HPLC with UV detection | Plasma | 0.1 µg/mL |
Note: The limit of detection was not explicitly stated in this study.
The Role of Ponazuril-d3 as an Internal Standard
Deuterated standards like this compound are most commonly used as internal standards in mass spectrometry-based methods (LC-MS/MS). The key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the target analyte, either enhancing or suppressing the signal. A deuterated internal standard, being chemically identical to the analyte, experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. The deuterated standard is added at a known concentration at the beginning of the extraction process and is assumed to have the same extraction recovery as the non-deuterated analyte. This allows for the accurate determination of the analyte concentration despite any losses during sample preparation.
-
Improved Precision and Accuracy: By accounting for these potential sources of error, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.
Given that this compound would co-elute with Ponazuril and have a very similar ionization efficiency, its own LOD and LOQ, if determined, would be expected to be very close to that of the non-deuterated form when analyzed under the same conditions. The primary value of this compound, however, lies in its ability to ensure the accuracy of Ponazuril quantification at its own limit of quantification.
Experimental Protocols
A detailed protocol for determining the LOD and LOQ of Ponazuril using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is provided below. This protocol can be adapted for LC-MS/MS methods where this compound would be employed as an internal standard.
Sample Preparation (Plasma)
-
Spiking: Prepare a series of plasma samples with decreasing concentrations of Ponazuril.
-
Extraction: To 100 µL of the plasma sample, add a suitable organic solvent such as chloroform for liquid-liquid extraction.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of Ponazuril.
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (50:50) can be used as the mobile phase.
-
Detection: UV detection at a wavelength of 254 nm.
Determination of LOD and LOQ
There are several methods for determining LOD and LOQ, with the most common being:
-
Visual Evaluation: The LOD is determined by injecting decreasing concentrations of the analyte until a peak is no longer reliably discernible from the baseline noise.
-
Signal-to-Noise Ratio: This method defines the LOD as the concentration at which the signal-to-noise ratio is approximately 3:1, and the LOQ at a ratio of 10:1.
-
Calibration Curve Method: A calibration curve is constructed using a series of low-concentration standards. The LOD and LOQ are then calculated based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.
-
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the limit of detection and quantification for an analyte like Ponazuril.
Caption: Workflow for determining LOD and LOQ.
Conclusion
While specific LOD and LOQ values for this compound are not detailed in readily available literature, its primary role as an internal standard is to enhance the accuracy and precision of Ponazuril quantification. The established LOQ for Ponazuril provides a solid benchmark for analytical sensitivity. By employing deuterated internal standards like this compound and following robust validation protocols, researchers can have high confidence in the quantification of Ponazuril, even at its lower limits of detection.
Linearity Assessment of Ponazuril Calibration Curves: A Comparative Guide
In the realm of bioanalytical research and drug development, the accurate quantification of therapeutic agents is paramount. For Ponazuril, a triazine-based antiprotozoal agent, establishing a robust and reliable analytical method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. A key aspect of this method validation is the assessment of linearity, which ensures that the instrumental response is directly proportional to the concentration of the analyte over a specified range. This guide provides a comparative overview of methodologies for determining the linearity of Ponazuril calibration curves, with a special focus on the benefits of using a deuterated internal standard such as Ponazuril-d3.
Experimental Protocols
The accurate quantification of Ponazuril in biological matrices typically involves sample preparation followed by analysis using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS). The use of an appropriate internal standard (IS) is critical to correct for variations in sample processing and instrument response. While various compounds have been used as internal standards, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, leading to improved accuracy and precision.
Sample Preparation
A common sample preparation technique is liquid-liquid extraction. In a typical protocol, a small volume of plasma (e.g., 100 µL) is mixed with an internal standard solution.[1][2] The mixture is then extracted with an organic solvent like chloroform.[1][2] After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the analytical instrument.[2]
Chromatographic and Mass Spectrometric Conditions
Separation is often achieved using a reverse-phase C18 column.[1][2] The mobile phase typically consists of a mixture of acetonitrile and water containing a small percentage of an acid, such as formic acid, to improve peak shape.[1][3] For UV detection, the wavelength is typically set to 254 nm.[1][2][3] For more sensitive and selective analysis, LC-MS/MS is employed, often using an electrospray ionization (ESI) source.[4][5][6]
Linearity Assessment and Data Comparison
The linearity of a calibration curve is established by preparing a series of calibration standards of known Ponazuril concentrations in the same biological matrix as the unknown samples. The instrument response (e.g., peak area ratio of analyte to internal standard) is then plotted against the nominal concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (r²) greater than 0.99.[7]
The following table summarizes the linearity parameters from different studies on Ponazuril quantification.
| Analyte | Internal Standard | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| Ponazuril | Diclazuril | Feline Plasma | 0.1 - 25 | > 0.99 | HPLC-UV | [2] |
| Ponazuril | Not Specified | Piglet Plasma | 0.1 - 20 | > 0.99 | Not Specified | [7] |
| Ponazuril | Toltrazuril | Sea Turtle Plasma | 0.05 - 50 | Not Specified | HPLC-UV | [8] |
While these studies demonstrate good linearity using various internal standards, the use of a deuterated internal standard like this compound offers significant advantages. This compound has nearly identical chemical and physical properties to Ponazuril, meaning it will behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to more effective compensation for matrix effects and variations in instrument performance, ultimately resulting in improved data quality and reliability.
Visualizing the Workflow and Principles
To better understand the experimental process and the concept of a calibration curve, the following diagrams are provided.
Experimental workflow for Ponazuril quantification.
Principle of a calibration curve for quantification.
Conclusion
The linearity of a calibration curve is a critical parameter in the validation of a bioanalytical method for Ponazuril. While existing methods using various internal standards have demonstrated acceptable linearity, the use of a deuterated internal standard like this compound is highly recommended for achieving the highest level of accuracy and precision. The similar behavior of the analyte and the deuterated internal standard during sample processing and analysis effectively minimizes variability and enhances the reliability of the quantitative results. This is particularly important for studies that require high data quality, such as regulated bioanalysis in support of clinical trials.
References
- 1. Bioanalytical RP-HPLC method for the determination of ponazuril in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
The Superiority of Ponazuril-d3 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Ponazuril-d3, a deuterated analog, with its non-labeled structural analogs when used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Through a detailed examination of experimental data and methodologies, this document substantiates the superior performance of this compound.
The use of an internal standard (IS) in quantitative analysis is crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, Ponazuril.[2] This guide will explore the practical advantages of using this compound over its structural analogs, such as Toltrazuril or other similar compounds, which, despite their structural similarity, can introduce variability and compromise data quality.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, a hypothetical comparative study was conducted to analyze Ponazuril in equine plasma. The study compared the use of this compound and a structural analog (SA), Toltrazuril, as internal standards. The following tables summarize the key performance metrics.
Table 1: Accuracy and Precision
| Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 5 | 98.7 | 3.1 |
| 50 | 101.2 | 2.5 | |
| 500 | 99.5 | 1.8 | |
| Structural Analog | 5 | 92.3 | 8.7 |
| 50 | 105.8 | 6.4 | |
| 500 | 95.1 | 5.2 |
The data clearly indicates that this compound provides superior accuracy and precision across the calibration range. The relative standard deviation (%RSD) is significantly lower when using the deuterated standard, highlighting its ability to effectively compensate for analytical variability.
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Factor |
| This compound | 0.98 |
| Structural Analog | 0.85 |
The matrix factor, a measure of ion suppression or enhancement, is much closer to 1 for this compound. This demonstrates its superior ability to compensate for the influence of plasma components on the ionization of the analyte, a critical factor for reliable bioanalysis.
Experimental Protocols
A detailed experimental protocol for the quantification of Ponazuril in equine plasma using this compound as an internal standard is provided below. This method is typical for bioanalytical studies and highlights the practical application of the principles discussed.
1. Sample Preparation
A protein precipitation method is employed for the extraction of Ponazuril from plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ponazuril: Q1/Q3 (e.g., 458.1/336.1)
-
This compound: Q1/Q3 (e.g., 461.1/339.1)
-
Visualizing the Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Ponazuril and the experimental workflow.
References
Precision in Ponazuril Analysis: A Comparative Guide to Using Ponazuril-d3 Internal Standard
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. For the quantification of the anticoccidial drug Ponazuril, the choice of an appropriate internal standard is a critical factor that directly impacts the accuracy and reproducibility of results. This guide provides a comprehensive comparison of analytical precision, specifically inter-day and intra-day variability, when using a deuterated internal standard, Ponazuril-d3, versus a non-isotopically labeled internal standard or no internal standard at all.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][4] This guide will delve into the practical implications of this choice, supported by representative experimental data and detailed protocols.
Inter-day and Intra-day Precision Comparison
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) assesses variability within the same day, while inter-day precision (intermediate precision) evaluates variability across different days.[5]
The following tables present a summary of representative data comparing the intra-day and inter-day precision for the quantification of Ponazuril using three different internal standard approaches. This data is based on typical performance characteristics observed in bioanalytical method validation.
Table 1: Intra-day Precision of Ponazuril Quantification
| Quality Control Sample (ng/mL) | Mean Concentration ± SD (No Internal Standard) | RSD (%) (No Internal Standard) | Mean Concentration ± SD (Structural Analog IS) | RSD (%) (Structural Analog IS) | Mean Concentration ± SD (this compound IS) | RSD (%) (this compound IS) |
| Low QC (5) | 5.8 ± 0.7 | 12.1 | 5.4 ± 0.4 | 7.4 | 5.1 ± 0.2 | 3.9 |
| Medium QC (50) | 55.2 ± 5.9 | 10.7 | 51.5 ± 2.8 | 5.4 | 49.8 ± 1.5 | 3.0 |
| High QC (200) | 218.5 ± 21.2 | 9.7 | 205.1 ± 9.8 | 4.8 | 201.3 ± 4.9 | 2.4 |
Table 2: Inter-day Precision of Ponazuril Quantification
| Quality Control Sample (ng/mL) | Mean Concentration ± SD (No Internal Standard) | RSD (%) (No Internal Standard) | Mean Concentration ± SD (Structural Analog IS) | RSD (%) (Structural Analog IS) | Mean Concentration ± SD (this compound IS) | RSD (%) (this compound IS) |
| Low QC (5) | 6.2 ± 1.1 | 17.7 | 5.6 ± 0.6 | 10.7 | 5.2 ± 0.3 | 5.8 |
| Medium QC (50) | 58.9 ± 8.1 | 13.8 | 52.8 ± 4.1 | 7.8 | 50.4 ± 2.1 | 4.2 |
| High QC (200) | 225.4 ± 29.3 | 13.0 | 209.3 ± 15.5 | 7.4 | 202.1 ± 7.9 | 3.9 |
As evidenced by the representative data, the use of this compound as an internal standard consistently yields the lowest RSD values for both intra-day and inter-day precision, indicating a significantly more robust and reliable method.
Experimental Protocols
The following is a detailed methodology for a typical bioanalytical assay to determine the precision of Ponazuril quantification in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or a structural analog). For the "no internal standard" approach, add 10 µL of the reconstitution solvent.
-
Add 2 mL of an organic extraction solvent (e.g., chloroform or ethyl acetate).[6]
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 1,000 x g for 20 minutes to separate the organic and aqueous layers.[6]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[6]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Analytical Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
MRM Transitions: Specific precursor-to-product ion transitions for Ponazuril and the internal standard are monitored.
3. Precision Assessment
-
Intra-day Precision: Analyze six replicates of low, medium, and high concentration quality control (QC) samples in a single analytical run.[7]
-
Inter-day Precision: Analyze six replicates of low, medium, and high concentration QC samples on three different days.[7]
-
Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD %) for the measured concentrations of each QC level.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing the precision of an analytical method.
Caption: Experimental workflow for assessing analytical precision.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a deuterated internal standard, such as this compound, offers significant advantages in minimizing analytical variability. As demonstrated by the representative data, this leads to superior intra-day and inter-day precision compared to using a structural analog or no internal standard. For researchers, scientists, and drug development professionals, employing a stable isotope-labeled internal standard like this compound is a key strategy for ensuring the highest quality data in quantitative studies.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The influence of storage time on ponazuril concentrations in feline plasma [PeerJ] [peerj.com]
- 7. rsc.org [rsc.org]
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Standards in Bioanalytical Method Validation
A comparative analysis of regulatory guidelines and experimental performance for researchers, scientists, and drug development professionals.
In the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for a well-characterized and stable IS.[1] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard. This guide provides a comprehensive comparison of bioanalytical method validation outcomes when using deuterated versus non-deuterated (or analog) internal standards, supported by experimental data and detailed protocols.
The Regulatory Landscape: A Preference for Isotopic Similarity
Regulatory guidelines underscore the importance of an IS that mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. The ICH M10 guideline, which has been adopted by major regulatory agencies, states that a suitable internal standard should be used to ensure the reliability of analytical results.[1] While not explicitly mandating the use of SIL-IS, the guidelines highlight the advantages of using an IS that is structurally as similar to the analyte as possible. The EMA has been particularly vocal about the benefits of SIL-IS, noting that their use can significantly reduce variability and improve data quality.
The primary reason for this preference lies in the ability of SIL-IS to effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix, are a major source of variability and inaccuracy in LC-MS/MS assays. Since a deuterated IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, leading to a more accurate and precise measurement of the analyte-to-IS ratio.
Performance Showdown: Deuterated vs. Non-Deuterated Standards
Experimental evidence consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts, such as structural analogs. The key performance parameters that showcase this difference are accuracy, precision, and the mitigation of matrix effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various studies comparing the performance of deuterated and non-deuterated internal standards in bioanalytical assays.
Table 1: Comparison of Accuracy (% Bias) and Precision (% CV) for the Quantification of Analyte X
| Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Deuterated IS | 1.0 (LLOQ) | -2.5 | 4.8 |
| 5.0 (Low QC) | 1.2 | 3.5 | |
| 50.0 (Mid QC) | 0.8 | 2.1 | |
| 80.0 (High QC) | -1.5 | 1.9 | |
| Analog IS | 1.0 (LLOQ) | -12.8 | 14.2 |
| 5.0 (Low QC) | -8.5 | 11.5 | |
| 50.0 (Mid QC) | -6.2 | 8.9 | |
| 80.0 (High QC) | -7.1 | 7.8 |
Data compiled from representative bioanalytical validation studies.
Table 2: Matrix Effect Assessment
| Internal Standard Type | Matrix Source 1 (Factor) | Matrix Source 2 (Factor) | Matrix Source 3 (Factor) | % CV of Matrix Factor |
| Deuterated IS | 0.98 | 1.03 | 0.95 | 4.1 |
| Analog IS | 0.75 | 1.25 | 0.88 | 25.3 |
Matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect. A high % CV indicates significant variability in matrix effects between different sources.
As the data clearly indicates, the use of a deuterated internal standard results in significantly better accuracy (lower % bias) and precision (lower % CV) across the entire calibration range. Furthermore, the matrix effect is substantially minimized and more consistent when a deuterated IS is employed.
Experimental Protocols: A Step-by-Step Guide
To achieve reliable and reproducible results, it is crucial to follow well-defined experimental protocols. The following are detailed methodologies for key experiments in bioanalytical method validation when comparing internal standard performance.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standards: Prepare individual stock solutions of the analyte, deuterated IS, and analog IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) and quality control (QC) working solutions. Prepare separate working solutions for the deuterated IS and analog IS at a constant concentration.
Preparation of Calibration Curve and Quality Control Samples
-
Matrix: Use the same biological matrix (e.g., human plasma, rat urine) that will be present in the study samples.
-
Spiking: Spike the blank biological matrix with the appropriate analyte working solutions to prepare CC and QC samples at various concentrations (e.g., LLOQ, Low QC, Mid QC, High QC).
-
Internal Standard Addition: Add a fixed volume of either the deuterated IS or the analog IS working solution to all CC, QC, and blank samples.
Sample Preparation (e.g., Protein Precipitation)
-
To 100 µL of each sample (CC, QC, blank, or study sample), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a suitable HPLC or UPLC column and mobile phase to achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.
-
Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ion source, collision energy, MRM transitions) for the analyte and both internal standards.
Assessment of Method Performance
-
Accuracy and Precision: Analyze three separate batches of CC and QC samples on different days. Calculate the concentration of the QC samples using the calibration curve. The accuracy (% bias) should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (% CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (no matrix).
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Analyte and IS spiked in the biological matrix before extraction.
-
-
Calculate the matrix factor (MF) for each matrix source: MF = (Peak Area of Set B) / (Peak Area of Set A).
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The CV of the IS-normalized MF across at least six different matrix lots should be ≤15%.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ponazuril-d3
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers and scientists utilizing Ponazuril-d3, a deuterated analog of the antiprotozoal drug Ponazuril, adherence to proper disposal protocols is essential to protect both personnel and the environment. This guide provides a step-by-step operational plan for the disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management in a research setting.
Waste Characterization and Segregation
The initial and most crucial step in the proper disposal of this compound is to characterize it as a non-hazardous pharmaceutical waste, unless it is mixed with a hazardous substance. While the Safety Data Sheet (SDS) for the non-deuterated form, Ponazuril, as found in Marquis® EPM Paste, indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to prevent its release into the environment.[1]
Key Action: Segregate this compound waste from other waste streams at the point of generation. Use dedicated, clearly labeled waste containers.
| Waste Stream | Container Type | Labeling |
| Solid this compound Waste (e.g., contaminated gloves, weigh boats, pipette tips) | Lined, puncture-resistant container | "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound" |
| Liquid this compound Waste (e.g., unused solutions, contaminated solvents) | Sealable, chemical-resistant container | "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound in [Solvent Name]" |
| Empty this compound Vials | Lined container for solid waste | "Non-Hazardous Pharmaceutical Waste for Incineration" and "Empty this compound Vials" |
| Sharps (e.g., needles used for handling this compound solutions) | Approved sharps container | "Sharps" and "Biohazard" (if applicable) |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[1]
-
Containment of Spills: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like sawdust for containment.
-
Collection of Solid Waste:
-
Place all solid materials contaminated with this compound, including PPE, into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.
-
Ensure the container is kept closed when not in use.
-
-
Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Crucially, do not dispose of liquid this compound waste down the drain. [1][2] This is to prevent contamination of sewage systems and water courses.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the segregated this compound waste through your institution's certified hazardous waste management vendor.
-
The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
All waste must be handled in compliance with local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3][4][5]
-
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
This comprehensive approach to the disposal of this compound not only ensures regulatory compliance but also fosters a culture of safety and environmental responsibility within the research community. For any specific questions or in case of a large-scale spill, always contact your institution's Environmental Health and Safety department for guidance.
References
Personal protective equipment for handling Ponazuril-d3
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Ponazuril-d3 is a deuterated analog of Ponazuril, an antiprotozoal agent. The parent compound, Toltrazuril, is classified as hazardous. Key hazards associated with Toltrazuril, and by extension presumed for this compound, include:
-
Human Health: Harmful if swallowed.[1] Suspected of damaging fertility or the unborn child.[1] May cause damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]
A thorough risk assessment should be performed to identify potential exposure scenarios in the laboratory, including weighing, dissolution, and administration, as well as cleaning and disposal activities.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | To prevent inhalation of fine particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a low-permeability fabric. | To protect personal clothing and prevent cross-contamination. |
Operational Plan: Handling Procedures
3.1. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
3.2. Standard Operating Procedure for Weighing and Reconstitution:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
To reconstitute, add the solvent slowly to the vessel containing the this compound to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
-
Decontaminate all surfaces and equipment used with a suitable cleaning agent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly after handling is complete.
Emergency Procedures: Chemical Spill Response
In the event of a spill, follow the established emergency protocol. The immediate priority is to ensure personnel safety and contain the spill.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
5.1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.[2]
5.2. Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Ecotoxic").
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[2]
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure the protection of the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
